S-Allyl-L-cysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-prop-2-enylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAHNWWNDFHPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865000 | |
| Record name | S-Prop-2-en-1-ylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Allylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
| Record name | S-Allylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
| Record name | S-Allylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21593-77-1, 1217444-21-7 | |
| Record name | 21593-77-1 | |
| Source | DTP/NCI | |
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| Record name | 1217444-21-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | S-Allylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 °C | |
| Record name | S-Allylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolism of S Allyl L Cysteine
Biosynthetic Pathways in Allium Species
The synthesis of S-Allyl-L-cysteine in plants of the Allium genus is a complex process initiated by the S-alk(en)ylation of glutathione (B108866). nih.gov This initial step is followed by the removal of glycyl and γ-glutamyl groups and an S-oxygenation reaction. nih.gov
Precursor Compounds and Intermediate Steps
The journey to SAC begins with precursor compounds that undergo a series of transformations. Key intermediates in this pathway include γ-Glutamyl-S-allyl-L-cysteine and S-2-Carboxypropyl glutathione, with the notable involvement of this compound sulfoxide (B87167) (alliin).
γ-Glutamyl-S-allyl-L-cysteine is a significant intermediate in the biosynthesis of SAC. spandidos-publications.comspandidos-publications.com It serves as a direct precursor, undergoing hydrolysis to yield SAC. spandidos-publications.com This peptide is one of the main γ-glutamyl-L-cysteine peptides found in whole garlic cloves. oregonstate.edu In aged garlic extracts, water-soluble organosulfur compounds like SAC are formed from γ-glutamyl-S-allyl-L-cysteine during a prolonged incubation period. oregonstate.edu The concentration of γ-glutamyl-S-allyl-L-cysteine in mature garlic bulbs is approximately 5 mg per gram of fresh weight. nih.gov During dormancy, this compound is stored and is rapidly converted to alliin (B105686) when the bulb's dormancy is broken. nih.gov
One proposed biosynthetic pathway for this compound sulfoxide (ACSO), a related compound, involves S-2-carboxypropyl glutathione. nih.govnih.govspandidos-publications.com This intermediate is formed from the reaction of glutathione with methacrylic acid, which can be derived from valine or γ-glutamyl cysteine. nih.govnih.govspandidos-publications.com Subsequent elimination of glycine (B1666218) and glutamic acid from S-2-carboxypropyl glutathione leads to the formation of S-2-carboxypropyl cysteine. nih.govnih.govspandidos-publications.com This compound is then converted to S-allyl cysteine through decarboxylation and oxidation. nih.govnih.govspandidos-publications.com The presence of S-2-carboxypropyl glutathione has been identified in both onion and garlic. oup.com
This compound sulfoxide, commonly known as alliin, is a major cysteine sulfoxide in garlic, constituting about 80% of these compounds. oregonstate.edu When garlic is crushed or chopped, the enzyme alliinase is released, which catalyzes the conversion of alliin into allylsulfenic acid, pyruvic acid, and ammonia (B1221849). oregonstate.edunih.govnih.govspandidos-publications.com Two molecules of the unstable allylsulfenic acid then spontaneously form allicin (B1665233). nih.govnih.govspandidos-publications.com While this reaction represents the decomposition of alliin, the biosynthesis of alliin itself involves the S-oxygenation of S-allyl cysteine, a direct precursor to SAC. nih.govnih.govspandidos-publications.com Therefore, the pathway leading to alliin is intrinsically linked to the metabolism of SAC.
Enzymatic Catalysis in Biosynthesis
The biosynthesis of this compound is not a spontaneous process but is meticulously controlled by specific enzymes. These biocatalysts ensure the efficient conversion of precursors to the final product.
The enzyme γ-glutamyl transpeptidase (γGTP) plays a pivotal role in the biosynthesis of this compound. spandidos-publications.comspandidos-publications.com It catalyzes the removal of the γ-glutamyl group from γ-glutamyl-S-allyl-L-cysteine to produce SAC. spandidos-publications.comspandidos-publications.com In garlic, three distinct genes encoding for γGTPs (AsGGT1, AsGGT2, and AsGGT3) have been identified. nih.govspandidos-publications.com These enzymes exhibit significant deglutamylation activity towards γ-glutamyl-S-allyl-L-cysteine. nih.govspandidos-publications.com
The activity of these enzymes can be influenced by various factors. For instance, their deglutamylation activity is enhanced in the presence of glycylglycine, which acts as a γ-glutamyl acceptor. spandidos-publications.com The different γGTPs also show varying affinities for their substrate and have different subcellular localizations, suggesting they may have distinct contributions to alliin biosynthesis in garlic. nih.govspandidos-publications.com AsGGT1 and AsGGT2, which have a high affinity for the substrate, are thought to be involved in alliin biosynthesis in the leaves during bulb formation, while AsGGT3 may be more active in the bulbs after dormancy. spandidos-publications.com
Alliinase (C-S Lyase) Reactions
Alliinase, a C-S lyase (EC 4.4.1.4), is a pivotal enzyme in garlic's sulfur biochemistry. thieme-connect.comacs.org However, its primary role is not in the direct biosynthesis of this compound. Instead, alliinase acts upon this compound sulfoxide (alliin), a downstream product derived from the S-oxidation of this compound. nih.govresearchgate.net When garlic tissue is damaged, cellular compartmentalization is disrupted, allowing alliinase, which is located in the vacuoles, to come into contact with alliin from the cytoplasm. nih.govspandidos-publications.comspandidos-publications.com
The enzyme then rapidly catalyzes the conversion of alliin into allylsulfenic acid, pyruvic acid, and ammonia. nih.govnih.gov Subsequently, two molecules of allylsulfenic acid spontaneously condense to form diallyl thiosulfinate, commonly known as allicin, the compound responsible for the pungent aroma of fresh garlic. nih.govresearchgate.net Therefore, the alliinase reaction is a critical catabolic step in the pathway of alliin, not a biosynthetic step for this compound.
Flavin-Containing Monooxygenase Role
Flavin-containing monooxygenases (FMOs) are crucial enzymes in the metabolism of this compound, specifically in its conversion to this compound sulfoxide (alliin). researchgate.netnih.gov In garlic (Allium sativum), a specific FMO, identified as AsFMO1, catalyzes the stereoselective S-oxygenation of this compound to produce alliin. researchgate.netnih.govmdpi.com This enzymatic reaction is dependent on the presence of NADPH and FAD. researchgate.netnih.gov
Research indicates that AsFMO1 shows a preference for this compound over its precursor, γ-glutamyl-S-allyl-L-cysteine, as a substrate. researchgate.netnih.gov This suggests that in the biosynthetic pathway of alliin, the S-oxidation step primarily occurs after the formation of this compound through deglutamylation. researchgate.netnih.gov In animal systems, FMOs are also involved in the metabolism of SAC, contributing to the formation of its sulfoxide metabolites. researchgate.net However, some kinetic studies have presented alternative views, suggesting FMOs might be involved in forming sulfenic acid directly from other substrates rather than oxidizing SAC. osti.gov
Localization of Biosynthetic Processes
The biosynthetic processes involving this compound and its derivatives are distinctly compartmentalized within plant cells, a strategy that prevents premature reactions. spandidos-publications.comresearchgate.net The precursor γ-glutamyl cysteine is synthesized in the chloroplast, while key enzymes like γ-glutamyl transpeptidase and flavin-containing monooxygenase (FMO) are located in the cytoplasm. nih.govspandidos-publications.com this compound sulfoxide (alliin), the product of FMO action on this compound, also resides in the cytoplasm or cytoplasmic vesicles. nih.govspandidos-publications.com
In contrast, the enzyme alliinase is sequestered in the vacuoles of vascular bundle sheath cells. nih.govspandidos-publications.com This physical separation ensures that alliin is only converted to allicin and other reactive compounds when the cell structure is disrupted, for example, by cutting or crushing. nih.gov Studies on the subcellular localization of different γ-glutamyl transpeptidases (GGTs) in garlic, which produce SAC from its γ-glutamyl peptide precursor, have shown varied localizations, including the vacuole and the cytosol, suggesting complex regulation of the biosynthetic pathway. frontiersin.org
Biotransformation and Metabolic Fates in Biological Systems
Once ingested, this compound undergoes significant absorption and metabolic transformation within animal systems.
Absorption and Systemic Distribution in Animal Models
Studies in animal models, particularly rats and dogs, have demonstrated that this compound is readily absorbed from the gastrointestinal tract. nih.govscience.gov It exhibits high oral bioavailability, with values reported to be over 90%. researchgate.netnih.gov Following oral administration, SAC is distributed to various tissues, including the plasma, liver, and kidneys. science.govresearchgate.net
Pharmacokinetic analyses have shown that after a single oral dose in rats, SAC can be detected in several tissues for up to 8 hours. nih.gov The compound's high bioavailability suggests it does not undergo significant first-pass metabolism in the liver. Furthermore, SAC exhibits a very low renal clearance rate, indicating extensive renal reabsorption, which contributes to a long elimination half-life, particularly in dogs where it can be around 12 hours. researchgate.net
Formation of Metabolites
In biological systems, this compound is converted into several metabolites, with N-acetylation being a primary pathway. nih.gov
Following absorption, this compound is metabolized, primarily through N-acetylation, in the liver and kidneys. researchgate.net The principal metabolite identified in plasma and urine is N-acetyl-S-allyl-L-cysteine (NAc-SAC). researchgate.net Another significant metabolite is N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS). researchgate.net
Studies in rats have shown that after an oral dose of SAC, the majority is excreted in the urine within 24 hours as these N-acetylated metabolites, with NAc-SAC accounting for approximately 80% and NAc-SACS for about 11% of the administered dose. The formation of NAc-SACS is believed to occur via two routes: the N-acetylation of this compound sulfoxide (SACS) or the S-oxidation of NAc-SAC. researchgate.netresearchgate.net The conversion of SAC to NAc-SAC is a reversible process, with both N-acetylation of SAC and deacetylation of NAc-SAC occurring in liver and kidney fractions. researchgate.net
Sulfoxide Derivatives
A key metabolic transformation of SAC is its oxidation to form sulfoxide derivatives. The primary sulfoxide of SAC is this compound sulfoxide (alliin). researchgate.netwikipedia.org This conversion is a critical step in the broader metabolism of garlic's sulfur compounds. nih.gov When garlic is crushed or cut, the enzyme alliinase acts on alliin to produce allicin, the compound responsible for the characteristic odor of fresh garlic. wikipedia.org
Another significant sulfoxide derivative is N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS). researchgate.netnih.gov Research indicates that NAc-SACS can be formed through two main pathways: the N-acetylation of this compound sulfoxide (SACS) and the S-oxidation of N-acetyl-S-allyl-L-cysteine (NAc-SAC). nih.gov This demonstrates the interconnectedness of the acetylation and oxidation pathways in the metabolism of SAC.
γ-Glutamyl Conjugates
γ-Glutamyl conjugates play a crucial role in the biosynthesis and metabolism of this compound. nih.gov γ-L-Glutamyl-S-allyl-L-cysteine (GSAC) is a naturally occurring compound in garlic. nih.govmedchemexpress.commedchemexpress.com One of the biosynthetic routes for SAC involves the hydrolysis of GSAC by the enzyme γ-glutamyl transpeptidase (γ-GTP). spandidos-publications.comcambridge.org
The biosynthesis of alliin (this compound sulfoxide) can also involve γ-glutamyl conjugates. nih.govspandidos-publications.com A proposed pathway starts with the formation of S-2-carboxypropyl glutathione, which is then converted to γ-glutamyl S-2-carboxypropyl cysteine and subsequently to γ-glutamyl S-allyl cysteine. nih.gov The S-oxidation of γ-glutamyl S-allyl cysteine can then form γ-glutamyl S-allyl cysteine sulfoxide. nih.gov However, evidence suggests that the primary pathway in garlic may involve the deglutamylation of γ-glutamyl S-allyl cysteine to form S-allyl cysteine first, which is then oxidized to alliin. nih.gov
Enzymatic Processes in Metabolism (e.g., N-Acetylation, S-Oxidation)
The metabolism of this compound is heavily reliant on specific enzymatic processes, primarily N-acetylation and S-oxidation.
N-Acetylation: This process involves the addition of an acetyl group to SAC, forming N-acetyl-S-allyl-L-cysteine (NAc-SAC). researchgate.netnih.gov NAc-SAC is a principal metabolite of SAC. nih.gov The enzyme responsible for this conversion is believed to be an acetyltransferase, which is predominantly found in the liver and kidneys. researchgate.net The formation of NAc-SAC is a key step in the body's processing of ingested SAC. researchgate.net
S-Oxidation: This reaction involves the addition of an oxygen atom to the sulfur atom of SAC and its derivatives. Flavin-containing monooxygenases (FMOs) are responsible for the S-oxidation of S-allyl cysteine to produce alliin. nih.govresearchgate.net This reaction is dependent on NADPH and FAD. nih.govresearchgate.net S-oxidation also plays a role in the formation of N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS) from NAc-SAC. nih.gov
Other Enzymatic Activities: Other enzymes are also involved in the broader metabolic pathways. For instance, γ-glutamyl transpeptidase is crucial for the hydrolysis of γ-glutamyl conjugates. nih.govcambridge.org Cysteine-S-conjugate N-acetyltransferase is involved in the formation of mercapturic acid conjugates. nih.gov Additionally, deacetylation processes, which remove the acetyl group from NAc-SAC, are also catalyzed by enzymes in the liver and kidney. nih.gov
Tissue-Specific Metabolic Considerations (e.g., Liver, Kidney)
The metabolism of this compound is not uniform throughout the body, with the liver and kidneys playing central roles. researchgate.netnih.gov
Liver: The liver is a primary site for the N-acetylation of SAC. researchgate.net In vitro studies using liver S9 fractions have demonstrated the capacity of this organ to catalyze both the N-acetylation of SAC to NAc-SAC and the reverse reaction, the deacetylation of NAc-SAC. nih.gov
Kidney: The kidneys are also crucial for the metabolism and elimination of SAC. researchgate.net Similar to the liver, the kidneys contain enzymes that catalyze the N-acetylation of SAC. researchgate.netnih.gov The kidneys play a significant role in the excretion of SAC and its metabolites. researchgate.net
Studies have shown that after administration, SAC is distributed to various tissues, with notable concentrations found in the plasma, liver, and kidney. researchgate.net The enzymatic activities in these tissues determine the rate and extent of the formation of metabolites like NAc-SAC. nih.gov
Excretion Mechanisms and Routes
The elimination of this compound and its metabolites from the body primarily occurs through urinary excretion. researchgate.net After oral administration, a significant portion of SAC is excreted in the urine as its N-acetylated metabolite, N-acetyl-S-allyl-L-cysteine (NAc-SAC). nih.gov
In addition to NAc-SAC, other metabolites are also found in the urine, including N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS), this compound sulfoxide (SACS), and L-γ-glutamyl-S-allyl-L-cysteine (GGSAC). researchgate.net The presence of these compounds in urine highlights the various metabolic pathways that SAC undergoes before elimination. researchgate.net
An interesting aspect of SAC's pharmacokinetics is its extensive renal reabsorption. researchgate.netnih.gov This means that after being filtered by the kidneys, a large portion of SAC is reabsorbed back into the bloodstream. This process contributes to the long elimination half-life of SAC in the body. researchgate.netnih.gov The kidney, therefore, plays a dual role in both the excretion and retention of this compound. researchgate.net The estimated half-life for the excretion of allyl mercapturic acid (a metabolite of SAC) is approximately 6 hours, suggesting that excretion is largely complete within 24 hours. cambridge.org
Metabolites of this compound Identified in Plasma and/or Urine
| Metabolite | Abbreviation |
|---|---|
| N-acetyl-S-allyl-L-cysteine | NAc-SAC |
| N-acetyl-S-allyl-L-cysteine sulfoxide | NAc-SACS |
| This compound sulfoxide | SACS |
| L-γ-glutamyl-S-allyl-L-cysteine | GGSAC |
Data sourced from studies on the metabolism and excretion of this compound. researchgate.netnih.gov
Chemical Synthesis and Structural Derivatization of S Allyl L Cysteine
Synthetic Methodologies for S-Allyl-L-cysteine Production
The production of this compound can be achieved through various synthetic routes, with laboratory-scale syntheses being well-established. These methods primarily focus on the alkylation of L-cysteine with an allyl source.
Laboratory Synthesis Routes (e.g., from L-Cysteine and Allyl Bromide)
A common and straightforward method for the laboratory synthesis of this compound involves the nucleophilic substitution reaction between L-cysteine and allyl bromide. nih.gov In a typical procedure, L-cysteine hydrochloride is dissolved in an alkaline solution, such as aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH), to deprotonate the thiol group, forming a thiolate anion. This highly nucleophilic thiolate then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the thioether bond. nih.gov
The reaction is often carried out at room temperature with vigorous stirring to ensure proper mixing of the reactants. nih.govgoogle.com For instance, L-cysteine hydrochloride can be reacted with allyl bromide in 2M NH₄OH, and after stirring for several hours, the product can be precipitated by concentrating the reaction mixture. nih.gov The resulting solid is then typically filtered, washed with a solvent like ethanol (B145695) to remove impurities, and dried under reduced pressure. nih.gov This one-step reaction of cysteine and allyl bromide provides a direct route to obtain high-purity this compound. nih.gov
Purification of the synthesized this compound is often achieved through recrystallization. A common solvent system for this is a mixture of water and ethanol. google.com The purity and structure of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. google.com
Table 1: Laboratory Synthesis of this compound
| Reactants | Reagents/Solvents | Reaction Conditions | Purification Method | Yield | Reference |
|---|---|---|---|---|---|
| L-Cysteine hydrochloride, Allyl bromide | 2M Ammonium hydroxide | Room temperature, 20 hours | Precipitation, filtration, washing with ethanol | 80% | nih.gov |
Considerations for Stereospecific Synthesis
The stereochemistry of this compound is an important factor, as the biological activity of its derivatives can be influenced by the configuration at the sulfur atom, especially in its oxidized forms like alliin (B105686) (this compound sulfoxide). Alliin has a stereocenter at both the α-carbon (L-configuration from L-cysteine) and the sulfur atom. researchgate.netwikipedia.org While the synthesis from L-cysteine and allyl bromide yields this compound with the L-configuration at the carbon atom, the subsequent oxidation of the sulfur atom can lead to a mixture of diastereomers. wikipedia.org
To achieve stereospecificity at the sulfur center, asymmetric oxidation methods have been developed. One such method involves the use of a chiral catalyst system similar to the Sharpless asymmetric epoxidation. wikipedia.org For example, the diastereoselective oxidation of a protected this compound derivative can be achieved using tetraisopropyl-ortho-titanate [Ti(O-iPr)₄] in the presence of a chiral auxiliary like (+)- or (-)-diethyl tartrate. researchgate.netresearchgate.net This approach allows for the preferential formation of one diastereomer of alliin over the other. researchgate.netresearchgate.net
Enzymatic methods also offer a high degree of stereoselectivity. For instance, certain oxidases can catalyze the S-oxidation of this compound to produce the corresponding (S)-configured sulfoxide (B87167), (+)-alliin, with high stereoselectivity. researchgate.netresearchgate.net Flavin-containing monooxygenases (FMOs) have also been shown to catalyze the S-oxidation of this compound. nih.gov These enzymatic approaches are valuable for producing enantiomerically pure chiral sulfoxides. researchgate.net
Design and Synthesis of this compound Analogues and Derivatives
The structural modification of this compound has led to the development of a wide range of analogues and derivatives with potentially enhanced or novel biological activities. These modifications typically involve altering the S-allyl group, derivatizing the amino or carboxyl functionalities, or conjugating SAC with other molecules.
Alkyl-Substituted Cysteine Derivatives (e.g., S-Ethyl-L-cysteine, S-Propyl-L-cysteine, S-Butyl-L-cysteine, S-Pentyl-L-cysteine)
A series of S-alkyl-L-cysteine derivatives have been synthesized by reacting L-cysteine with various alkyl halides. These compounds, some of which are naturally found in garlic, are structurally similar to SAC. mdpi.com The general synthetic approach mirrors that of SAC, involving the alkylation of L-cysteine in an alkaline solution. google.com
S-Ethyl-L-cysteine (SEC): Synthesized from L-cysteine hydrochloride and ethyl bromide in an aqueous solution at room temperature, with the pH adjusted to 9.5-10 using ammonia (B1221849) water. google.com
S-Propyl-L-cysteine (SPC): Prepared by reacting L-cysteine with propyl iodide in an aqueous sodium hydroxide solution, followed by acidification to precipitate the product. jcsp.org.pk Another method involves adding propyl bromide to a pre-cooled ammonium hydroxide solution of cysteine. google.com
S-Butyl-L-cysteine (SBC): Synthesized by adding butyl bromide to an ethanolic solution of cysteine and ammonium hydroxide at 25°C. google.com
S-Pentyl-L-cysteine (SPEC): Prepared similarly to SBC, by adding pentyl bromide to an ethanolic solution of cysteine and ammonium hydroxide at 25°C. google.com
Esters of these S-alkyl-cysteine derivatives have also been synthesized. For example, S-allyl cysteine esters (ethyl, propyl, butyl, and pentyl) can be prepared by reacting S-allyl cysteine with the corresponding alcohol in the presence of thionyl chloride at low temperatures. nih.gov
Table 2: Synthesis of Alkyl-Substituted Cysteine Derivatives
| Compound | Reactants | Reagents/Solvents | Key Conditions | Reference |
|---|---|---|---|---|
| S-Ethyl-L-cysteine | L-cysteine hydrochloride, Ethyl bromide | Ammonia water | pH 9.5-10, room temperature | google.com |
| S-Propyl-L-cysteine | L-cysteine, Propyl iodide | Sodium hydroxide, Acetic acid | Stirred for 4 hours, then acidified | jcsp.org.pk |
| S-Butyl-L-cysteine | L-cysteine hydrochloride, Butyl bromide | Ammonium hydroxide, Ethanol | 25°C | google.com |
| S-Pentyl-L-cysteine | L-cysteine hydrochloride, Pentyl bromide | Ammonium hydroxide, Ethanol | 25°C | google.com |
Organosulfur Derivatives (e.g., S-Allyl Mercaptocysteine, S-Propargyl-Cysteine)
S-Allyl Mercaptocysteine (SAMC): This derivative is chemically synthesized through the reaction of allicin (B1665233) with cysteine. acs.org This reaction is reported to proceed rapidly, even at room temperature. acs.org Allicin itself can be synthesized and purified for this reaction. acs.org The formation of SAMC can also occur from the interaction of allicin with cysteine in vivo. mdpi.com
S-Propargyl-Cysteine (SPRC): SPRC is a structural analogue of SAC where the allyl group is replaced by a propargyl group. nih.gov It is synthesized by the reaction of L-cysteine with propargyl bromide. nih.gov A common method involves adding propargyl bromide to an ice-cooled solution of L-cysteine hydrochloride in ammonium hydroxide. google.com The product is then purified, typically by recrystallization from an ethanol-water mixture. nih.gov
Hybrid Compounds and Conjugates (e.g., Nonivamide-S-allyl Cysteine Ester)
To explore synergistic effects or new therapeutic applications, this compound has been conjugated with other bioactive molecules to create hybrid compounds.
Nonivamide-S-allyl Cysteine Ester (NOV-SAC): This hybrid molecule was synthesized by esterifying nonivamide, a less pungent analogue of capsaicin, with this compound. nih.govtandfonline.com The synthesis was performed to potentially enhance the biological activity of the parent compounds. nih.govtandfonline.com The resulting ester, NOV-SAC, was characterized and investigated for its properties. nih.govtandfonline.com
S-allyl cysteine ester-caffeic acid amide hybrids: A series of these hybrids were synthesized via a peptide-type coupling reaction. S-allyl cysteine esters were coupled with 3,4-diacetoxycaffeic acid using HBTU as an amide bond promoter. nih.gov
Advanced Analytical Methodologies for S Allyl L Cysteine
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, provides the necessary separation of SAC from other co-existing compounds in complex samples like garlic extracts. This separation is paramount for accurate quantification and is typically achieved using High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
HPLC is a widely adopted technique for the analysis of SAC. nih.govbezmialemscience.org Its versatility is enhanced by coupling it with various detection systems, which allows for tailored analytical approaches based on the specific requirements of the analysis, such as the nature of the sample and the desired level of sensitivity.
HPLC with Ultraviolet (UV) detection is a common and accessible method for SAC quantification. bezmialemscience.org This technique relies on the principle that SAC absorbs UV light at a specific wavelength, allowing for its detection and measurement. The wavelength for detecting SAC is often set around 220 nm or 254 nm. bezmialemscience.orgnih.gov
However, the direct analysis of SAC using LC-UV can be challenging due to its limited UV absorption and potential spectral interferences from other co-extracted compounds, which may lead to an unstable baseline, particularly in complex matrices like black garlic. mdpi.comtind.io To overcome these limitations, derivatization of SAC with a UV-absorbing agent can be employed to enhance its detectability. researchgate.net Despite these challenges, HPLC-UV methods are valued for their wide linear range, ease of use, and cost-effectiveness. researchgate.net
One study developed an HPLC-UV method for quantifying SAC in heated garlic juice, setting the detection wavelength at 250 nm. researchgate.net Another method for analyzing SAC in garlic extracts used a C18 column with a mobile phase of acetonitrile (B52724) and water, with UV detection at 254 nm. bezmialemscience.orgbezmialemscience.org This method reported a limit of detection (LOD) of 1.5 µg/mL and a limit of quantification (LOQ) of 5 µg/mL for SAC. bezmialemscience.orgbezmialemscience.org
Table 1: HPLC-UV Method Parameters for S-Allyl-L-cysteine Analysis
| Parameter | Lee et al. researchgate.net | Bezmialem Science bezmialemscience.orgbezmialemscience.org |
|---|---|---|
| Wavelength | 250 nm | 254 nm |
| LOD | 0.23 µg/g | 1.5 µg/mL |
| LOQ | 0.71 µg/g | 5 µg/mL |
| Linearity (r) | > 0.998 | Not specified |
| Precision (RSD) | < 15.3% | Not specified |
For enhanced sensitivity and selectivity, HPLC coupled with Fluorescence Detection (FLD) is a powerful alternative. researchgate.net This method typically requires a pre-column derivatization step, where SAC is reacted with a fluorescent reagent. This process renders the SAC molecule fluorescent, allowing for highly sensitive detection.
A widely used derivatization agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). researchgate.netresearchgate.net The resulting derivatized SAC can be excited at a specific wavelength, and the emitted fluorescence is then measured. This approach significantly improves the signal-to-noise ratio and lowers the detection limits compared to UV detection.
A comparative study demonstrated that while both HPLC-UV and HPLC-FLD could satisfactorily measure SAC in raw garlic, the HPLC-UV method was limited for black garlic analysis due to an unstable baseline. tind.ioresearchgate.net In contrast, the HPLC-FLD method provided reliable results with a high coefficient of variation. tind.ioresearchgate.net This method showed excellent linearity (R² > 0.998), with a limit of detection (LOD) of 6.28 µg/mL and a limit of quantification (LOQ) of 19.02 µg/mL. tind.ioresearchgate.net Another study investigating the effects of cooking methods on SAC content also utilized HPLC-FLD, reporting an even lower LOD of 0.15 µg/mL and LOQ of 0.47 µg/mL. e-jkfn.org
Table 2: HPLC-FLD Method Validation for this compound Analysis
| Parameter | Bae et al. tind.ioresearchgate.net | Lee et al. e-jkfn.org |
|---|---|---|
| Derivatization Reagent | AccQ-Fluor Reagent (AQC) | Not Specified |
| Linearity (R²) | > 0.998 | 0.9999 |
| LOD | 6.28 µg/mL | 0.15 µg/mL |
| LOQ | 19.02 µg/mL | 0.47 µg/mL |
| Accuracy/Recovery | 98.51% - 102.08% | 97.35% - 97.47% |
| Precision (%CV) | < 2% | < 5% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), represents the gold standard for the analysis of SAC, offering unparalleled sensitivity and selectivity. mdpi.comnih.govsci-hub.st This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. mdpi.comnih.gov
LC-MS/MS methods are highly specific, allowing for the unambiguous identification and quantification of SAC even in highly complex samples. sci-hub.st The method can be optimized for high throughput and is capable of simultaneously analyzing multiple organosulfur compounds. researchgate.net For instance, an LC-MS/MS method was developed for the simultaneous quantification of alliin (B105686), SAC, γ-glutamyl-S-allyl-L-cysteine, and allicin (B1665233) in garlic. researchgate.net
A recent study compared LC-MS with Flow Injection Analysis-Electrospray Ionization Mass Spectrometry (FIA-(ESI)MS) and found that while both were effective, the LC-MS approach allowed for the differential determination of SAC and its diastereoisomer, S-1-propenyl-L-cysteine. mdpi.comnih.govresearchgate.net Another study developed a novel UHPLC-MS/MS method with a very short run time of 2.0 minutes, demonstrating high sensitivity with a linear range of 1.0–1000.0 ng/mL. mdpi.compreprints.org
Table 3: Performance of LC-MS/MS Methods for this compound Analysis
| Study | Method | Linear Range | LOD | LOQ | Key Findings |
|---|---|---|---|---|---|
| Jiménez-Amezcua et al. mdpi.com | LC-MS (SIM) | 0.0001–0.05 mg/mL | 1.19 ng/mL | 3.98 ng/mL | Allowed differentiation of SAC and its diastereoisomer. |
| Woo et al. researchgate.net | LC-MS/MS (SRM) | 1–2000 ng/mL | 0.003–0.058 ng/mL | 0.01–0.19 ng/mL | Simultaneous quantification of four organosulfur compounds. |
| MDPI mdpi.compreprints.org | UHPLC-MS/MS | 1.0–1000.0 ng/mL | Not Specified | 1.0 ng/mL | Rapid analysis with a 2.0-minute run time. |
| Lee et al. researchgate.net | LC-MS | Not Specified | Not Specified | 0.07 µg/g | High precision with RSD < 15.3%. |
Mass Spectrometry-Based Methods
Beyond conventional chromatography, direct mass spectrometry-based methods offer rapid screening capabilities for SAC.
Flow Injection Analysis-Electrospray Ionization Mass Spectrometry (FIA-(ESI)MS)
Flow Injection Analysis-Electrospray Ionization Mass Spectrometry (FIA-(ESI)MS) is a high-throughput technique that provides a rapid assessment of the SAC content in samples without the need for chromatographic separation. mdpi.comnih.gov In this method, the sample is directly introduced into the mass spectrometer's ion source.
This approach is particularly advantageous for rapid screening and quality control applications where a large number of samples need to be analyzed quickly. mdpi.comnih.gov A study comparing FIA-(ESI)MS with LC-MS for the analysis of aged garlic supplements concluded that FIA-(ESI)MS is a faster alternative (4 minutes per sample) for screening purposes when the differentiation between SAC and its isomers is not required. mdpi.comnih.govresearchgate.net The validation of one FIA-(ESI)MS method showed a limit of detection (LOD) of 0.83 ng/mL and a limit of quantification (LOQ) of 2.78 ng/mL. mdpi.com
Table 4: Validation Parameters for FIA-(ESI)MS Method for this compound
| Parameter | Value |
|---|---|
| Linear Range | 0.0001–0.05 mg/mL |
| LOD | 0.83 ng/mL |
| LOQ | 2.78 ng/mL |
| Analysis Time | ~4 min/sample |
Advanced Spectrometric Analyses
Advanced spectrometric techniques are the cornerstone for the selective and sensitive analysis of this compound. These methods, often coupled with chromatographic separation, provide the necessary specificity to distinguish SAC from a complex mixture of other compounds present in matrices such as garlic supplements and biological fluids.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and widely used technique for SAC analysis. LC-MS and its tandem version, LC-MS/MS, offer high sensitivity and selectivity, allowing for the direct analysis of SAC with minimal sample preparation. mdpi.comnih.gov These methods typically involve reversed-phase chromatography to separate SAC from other components, followed by detection using a mass spectrometer. sci-hub.st Electrospray ionization (ESI) is a common interface, and the analysis can be performed in positive ion mode, monitoring for the protonated molecule [M+H]⁺ at m/z 162. mdpi.comoup.com For enhanced selectivity and quantitative accuracy, Multiple Reaction Monitoring (MRM) is employed in LC-MS/MS, where specific precursor-to-product ion transitions are monitored. oup.comscispace.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable spectrometric method for SAC analysis. However, due to the low volatility of SAC, a derivatization step is necessary prior to GC analysis. researchgate.net A common approach involves the silylation of SAC to increase its volatility. This method provides good resolution and sensitivity for the quantification of SAC. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation and quantification of SAC. Quantitative NMR (qNMR) can be used for the absolute quantification of SAC in extracts without the need for a specific reference standard for the analyte itself, by using an internal standard. nih.govnih.gov The quantification is based on the integration of specific NMR signals of SAC relative to the known concentration of the internal standard. nih.gov 1H-NMR spectra of SAC show characteristic signals that can be used for its identification and quantification. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy is primarily used for the qualitative analysis and structural confirmation of this compound. The FTIR spectrum of SAC displays characteristic absorption bands corresponding to its functional groups, which can confirm its presence in a sample. researchgate.net While powerful for structural information, quantitative applications of FTIR for SAC in complex matrices are less common compared to hyphenated techniques like LC-MS.
Method Validation Parameters and Performance Characteristics
To ensure the reliability and accuracy of analytical data, the methods used for the quantification of this compound must be thoroughly validated. The key validation parameters include linearity, limits of detection and quantification, accuracy, precision, and assessment of matrix effects.
Linearity and Calibration Range
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a calibration curve and expressed by the coefficient of determination (R²).
Various studies have demonstrated excellent linearity for the analysis of SAC using different spectrometric methods. For instance, an HPLC-MS/MS method for SAC in rat plasma showed linearity over a range of 5 to 2,500 ng/mL with a coefficient of determination (R²) greater than 0.999. scispace.com Similarly, a UHPLC-MS/MS method for SAC analysis in plasma was linear in the range of 1.0–1000.0 ng/mL. mdpi.com A quantitative NMR (qNMR) method for SAC in garlic extracts established a linear calibration curve in the concentration range of 10–500 µg/mL with an R² of 0.9994. nih.gov An HPLC-DAD method for black garlic samples was linear from 1 to 40 μg/mL with an R² of 0.998. researchgate.net
Table 1: Linearity and Calibration Range for this compound Analysis
| Analytical Method | Matrix | Calibration Range | Coefficient of Determination (R²) |
|---|---|---|---|
| HPLC-MS/MS | Rat Plasma | 5–2,500 ng/mL | > 0.999 |
| UHPLC-MS/MS | Plasma | 1.0–1000.0 ng/mL | > 0.993 |
| qNMR | Garlic Extract | 10–500 µg/mL | 0.9994 |
| HPLC-DAD | Black Garlic | 1–40 µg/mL | 0.998 |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For LC-MS based methods, the LOD and LOQ for SAC can reach very low levels. A comparative study of LC-MS and FIA-(ESI)MS for SAC in aged garlic supplements reported an LOD and LOQ for the LC-MS method of 1.19 ng/mL and 3.98 ng/mL, respectively. mdpi.com An HPLC-MS/MS method for SAC in heated garlic juice demonstrated an LOQ of 0.07 µg/g. researchgate.net A qNMR method for SAC in garlic extract reported an LOD of 2.0 µg/mL and an LOQ of 8.0 µg/mL. nih.gov
Table 2: LOD and LOQ for this compound Analysis
| Analytical Method | Matrix | LOD | LOQ |
|---|---|---|---|
| LC-MS | Aged Garlic Supplements | 1.19 ng/mL | 3.98 ng/mL |
| FIA-(ESI)MS | Aged Garlic Supplements | 0.84 ng/mL | 2.78 ng/mL |
| HPLC-MS/MS | Heated Garlic Juice | - | 0.07 µg/g |
| HPLC-UV | Heated Garlic Juice | - | 0.71 µg/g |
| qNMR | Garlic Extract | 2.0 µg/mL | 8.0 µg/mL |
| HPLC-FLD | Black Garlic | 6.28 µg/mL | 19.02 µg/mL |
Accuracy, Precision, and Recovery
Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD).
Validation studies for SAC analysis consistently report high accuracy and precision. For an HPLC-MS/MS method in rat plasma, the intra- and inter-day precision were less than 6.0% RSD, with extraction recoveries ranging from 93.8% to 100.3%. scispace.com A UHPLC-MS/MS method in plasma showed intra- and inter-day accuracy of 92.55–99.40% and precision of 1.88–4.23%. mdpi.com An HPLC-DAD method for black garlic samples reported accuracy in terms of recovery between 84.7% and 96.8%, with precision less than 5.1% RSD. researchgate.net
Table 3: Accuracy and Precision for this compound Analysis
| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|
| HPLC-MS/MS | Rat Plasma | 93.8 - 100.3 | < 6.0 |
| UHPLC-MS/MS | Plasma | 92.55 - 99.40 | 1.88 - 4.23 |
| HPLC-DAD | Black Garlic | 84.7 - 96.8 | < 5.1 |
| HPLC-FLD | Black Garlic | 98.51 - 102.08 | < 2 |
Matrix Effects and Sample Preparation
Matrix effects are the influence of co-eluting substances from the sample matrix on the ionization of the target analyte, potentially leading to ion suppression or enhancement and affecting the accuracy of the results. It is a critical parameter to evaluate in LC-MS based methods.
In the analysis of SAC in rat plasma using LC-MS/MS, matrix effects were found to be minimal, with values of 92.4%, 91.0%, and 89.2% at three different concentration levels, indicating that the method is reliable. scispace.com For the analysis of aged garlic supplements, a study concluded that there was no significant matrix effect for either LC-MS or FIA-(ESI)MS methods. mdpi.com
Sample preparation is a crucial step to minimize matrix effects and ensure the compatibility of the sample with the analytical system. For the analysis of SAC in biological fluids like plasma, a simple protein precipitation step is often sufficient. oup.comscispace.com This can be achieved using solvents like acetonitrile or methanol (B129727) containing a small percentage of acid. scispace.com For solid samples like garlic or garlic supplements, an extraction step, often using water or a hydroalcoholic solution, is employed. mdpi.comresearchgate.net Ultrasound-assisted extraction can be used to improve the extraction efficiency. mdpi.com
Applications in Research Matrices
The validated analytical methodologies for this compound have been widely applied in various research matrices to determine its content for quality control, pharmacokinetic studies, and to understand its formation and stability.
Food Supplements and Garlic Products: A primary application is the quality control of commercial aged garlic supplements and black garlic products. mdpi.comresearchgate.nete-jkfn.orgnutraingredients.com These studies often reveal a high variability in the SAC content among different commercial products, highlighting the need for standardized analytical methods. mdpi.comnutraingredients.com The methods are also used to study the changes in SAC content during the processing of garlic, such as heating or fermentation, which is known to increase the concentration of SAC. researchgate.nete-jkfn.org
Biological Samples: The analysis of SAC in biological matrices such as plasma, urine, and tissues is essential for pharmacokinetic studies. scispace.comnih.gov These studies help in understanding the absorption, distribution, metabolism, and excretion of SAC. For instance, LC-MS/MS methods have been successfully used to monitor the concentration of SAC and its metabolites in rat plasma after oral administration. sci-hub.stscispace.comnih.gov The determination of SAC metabolites like N-acetyl-S-allylcysteine in urine has also been performed using GC-MS. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| γ-glutamyl-S-allyl-L-cysteine |
| S-1-propenyl-L-cysteine |
| Allicin |
| Alliin |
| Diallylsulfide |
| Diallyldisulfide |
| Diallyltrisulfide |
| Cycloalliin |
| N-acetyl-S-allylcysteine |
| (S)-allyl-L-cysteine sulfoxide (B87167) |
Quantification in Aged Garlic Extracts and Supplements
Ensuring the quality and authenticity of aged garlic supplements (AGS) necessitates precise analytical methods to quantify the main bioactive compound, this compound. pharmactive.eu Several sophisticated techniques have been employed for this purpose, with liquid chromatography coupled to mass spectrometry (LC-MS) being a prominent and powerful approach. pharmactive.eumdpi.com
LC-MS methods offer high sensitivity and selectivity, allowing for the direct analysis of SAC and its separation from other interfering compounds often present in complex matrices like black garlic extracts. mdpi.com This is a significant advantage over methods like liquid chromatography with ultraviolet detection (LC-UV), where the limited UV absorption of SAC and spectral interferences can hinder reliable quantification. mdpi.com Furthermore, LC-MS can differentiate between SAC and its bioactive diastereoisomer, S-1-propenyl-L-cysteine (S1PC), which can also be an important quality marker in aged garlic. mdpi.comnih.gov
Another high-throughput technique, Flow Injection Analysis-Electrospray Ionization Mass Spectrometry (FIA-ESI-MS), has been optimized for the rapid screening of SAC content in AGS. pharmactive.eumdpi.com While both LC-MS and FIA-ESI-MS are effective for the sensitive and precise quantification of SAC, FIA-ESI-MS is particularly advantageous for high-throughput quality control due to its speed (approximately 4 minutes per sample). mdpi.comnih.gov However, for in-depth studies where the differentiation of isomers is necessary, LC-MS remains the more suitable method. nutraingredients.com
Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of SAC, typically after a derivatization step to make the compound more volatile. nih.gov Additionally, a postcolumn High-Performance Liquid Chromatography (HPLC) method using a hexaiodoplatinate reagent has been developed for the specific detection of sulfur compounds in aged garlic extract, offering high sensitivity and the ability to separate numerous sulfur compounds in a single run. nih.gov
The application of these methods has revealed significant variability in the SAC content among different commercial aged garlic supplements, highlighting the importance of robust analytical techniques for quality control and the detection of potential fraud. mdpi.comnutraingredients.com
Interactive Table: Comparison of Analytical Methods for SAC in Aged Garlic Products
| Analytical Method | Principle | Key Findings & Applications | Reference(s) |
|---|---|---|---|
| LC-MS | Separates compounds based on their physicochemical properties, followed by mass-based detection. | High sensitivity and selectivity; enables differentiation of SAC from its diastereoisomer S1PC; suitable for complex matrices. | mdpi.com, nih.gov |
| FIA-ESI-MS | Direct injection of the sample into the mass spectrometer without chromatographic separation. | Fast screening (4 min/sample); suitable for high-throughput quality control and standardization. | mdpi.com, nih.gov |
| HPLC-UV | Separates compounds followed by detection based on UV absorbance. | Limited by low UV absorption of SAC and spectral interferences from co-extracted compounds. | mdpi.com |
| GC-MS | Separates volatile compounds followed by mass-based detection; requires derivatization for SAC. | Used for analysis of SAC as its tert-butyldimethylsilyl (TBDMS) derivative. | nih.gov |
| Postcolumn HPLC | HPLC with a post-separation reaction to enhance detection of specific compounds. | Utilizes a hexaiodoplatinate reagent for sulfur-specific detection; high sensitivity and resolution for over 20 sulfur compounds. | nih.gov |
| HPTLC | High-Performance Thin-Layer Chromatography. | Used to identify and quantify SAC in aged garlic extract. | mdpi.com |
Analysis in Biological Samples from Preclinical Studies (e.g., Plasma, Tissue Homogenates)
To understand the pharmacokinetic profile of this compound, sensitive and validated analytical methods for its quantification in biological matrices are essential. Preclinical studies, primarily in rats, have successfully utilized liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) for the analysis of SAC in plasma. scispace.comresearchgate.netnih.gov
A rapid and simple LC-ESI-MS/MS method has been developed and validated for analyzing SAC in rat plasma. scispace.comnih.gov This method often involves a straightforward deproteinization step, for instance, using acetic acid in methanol, to prepare the plasma sample for analysis. scispace.comresearchgate.net Quantification is typically achieved using multiple reaction monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for SAC (e.g., m/z 162.0 → 145.0). scispace.comresearchgate.net
These methods have demonstrated excellent linearity over a range of concentrations suitable for pharmacokinetic studies, for example, from 5 to 2,500 ng/mL, with high coefficients of determination (r² ≥ 0.999). scispace.comresearchgate.net The limit of quantification (LOQ) is typically low, around 5.0 ng/mL, allowing for the detection of SAC at low concentrations in plasma. scispace.comresearchgate.netnih.gov The methods have also shown good precision and accuracy, with low relative standard deviations for intra- and inter-day assays. scispace.comresearchgate.net
Furthermore, LC-MS/MS methods have been developed to simultaneously quantify SAC and its metabolites, such as (S)-allyl-L-cysteine sulfoxide, N-acetyl-(S)-allyl-L-cysteine, and N-acetyl-(S)-allyl-L-cysteine sulfoxide, in rat plasma. sci-hub.stnih.gov This requires careful chromatographic separation to avoid in-source decomposition and interference between the analytes. nih.gov These validated methods have been successfully applied to monitor the concentration of SAC and its metabolites in rat plasma following oral administration of either pure SAC or aged garlic extract. sci-hub.stnih.gov Studies have also been conducted on brain tissue homogenates to assess the antioxidant effects of SAC. nih.govnih.gov
Interactive Table: LC-MS/MS Method Parameters for SAC Analysis in Rat Plasma
| Parameter | Finding / Condition | Reference(s) |
|---|---|---|
| Analytical Method | LC-ESI-MS/MS | scispace.com, researchgate.net, nih.gov |
| Sample Preparation | Simple and rapid deproteinization (e.g., 0.6% acetic acid in methanol). | scispace.com, researchgate.net |
| Quantification Mode | Multiple Reaction Monitoring (MRM) of the transition m/z 162.0 → 145.0. | scispace.com, researchgate.net |
| Linearity Range | 5 to 2,500 ng/mL. | scispace.com, researchgate.net |
| Coefficient of Determination (r²) | ≥ 0.999. | scispace.com, researchgate.net |
| Limit of Quantification (LOQ) | 5.0 ng/mL. | scispace.com, researchgate.net, nih.gov |
| Intra- and Inter-day Precision (RSD) | < 6.0%. | scispace.com, researchgate.net |
| Extraction Recovery | 93.8% to 100.3%. | scispace.com |
| Simultaneous Analysis | SAC and its metabolites [(S)-allyl-L-cysteine sulfoxide, N-acetyl-(S)-allyl-L-cysteine, N-acetyl-(S)-allyl-L-cysteine sulfoxide]. | sci-hub.st, nih.gov |
Preclinical Investigations of Biological Activities and Molecular Mechanisms
Antioxidant Mechanisms of Action
S-Allyl-L-cysteine exhibits its antioxidant effects through a variety of molecular mechanisms. These can be broadly categorized into direct actions on reactive molecules and indirect actions that enhance the cell's own antioxidant defenses. Numerous in vitro and in vivo studies have demonstrated the capacity of SAC to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), boost the body's natural antioxidant systems, and decrease the molecular evidence of oxidative damage. nih.gov
This compound has been shown to directly scavenge a range of damaging free radicals. nih.govspandidos-publications.com This capability is largely attributed to its chemical structure, particularly the presence of a thiol group and an allyl group. nih.govresearchgate.net The thiol group can donate a proton to neutralize electrophilic species, while the allyl group is also crucial for its scavenging activity. nih.govresearchgate.net
Preclinical studies have identified several specific ROS and RNS that SAC can neutralize:
Superoxide (B77818) anion (O₂•⁻) nih.govnih.gov
**Hydrogen peroxide (H₂O₂) ** nih.govnih.gov
Hydroxyl radical (•OH) nih.govresearchgate.netnih.gov
Peroxynitrite anion (ONOO⁻) nih.govnih.gov
Peroxyl radical (ROO•) nih.gov
**Singlet oxygen (¹O₂) ** ejmoams.com
Research has indicated that the allyl group is essential for the effective scavenging of hydroxyl and peroxyl radicals. nih.gov When the allyl group is substituted with a propyl group, the scavenging activity is significantly diminished. nih.gov Furthermore, SAC has demonstrated comparable efficacy to lipoic acid in scavenging hypochlorous acid (HOCl) and was found to be more effective than both lipoic acid and reduced glutathione (B108866) in scavenging singlet oxygen. nih.gov
Table 1: Documented Scavenging Activities of this compound
Reactive Species Scavenging Evidence Key Findings Superoxide anion (O₂•⁻) Documented in multiple studies [4, 7] Contributes to overall antioxidant capacity. Hydrogen peroxide (H₂O₂) Reported in several preclinical models [4, 7] Helps prevent the formation of more potent radicals. Hydroxyl radical (•OH) Consistently observed scavenging activity [4, 7, 14] Allyl group is critical for this activity nih.gov. Peroxynitrite anion (ONOO⁻) Demonstrated in various experimental setups [4, 7] Protects against nitrative stress. Peroxyl radical (ROO•) Shown to be scavenged in a concentration-dependent manner nih.gov Allyl group is necessary for this function nih.gov. Singlet oxygen (¹O₂) Found to be an effective scavenger nih.gov More efficient than lipoic acid and glutathione nih.gov.
Beyond its direct scavenging actions, SAC enhances the body's intrinsic antioxidant defenses. nih.govThis involves the regulation of crucial antioxidant molecules and enzymes that are fundamental to maintaining cellular redox balance.
Glutathione is a critical non-enzymatic antioxidant. This compound has been found to positively influence glutathione homeostasis. spandidos-publications.comStudies have shown that supplementation with SAC can increase the concentration of GSH in various tissues. ejmoams.comemerald.comFor instance, in a study on diabetic nephropathy in rats, treatment with SAC led to a significant increase in GSH levels compared to the untreated diabetic group. emerald.comThis is significant because GSH is essential for detoxifying harmful substances and neutralizing free radicals. mdpi.comCysteine, a component of SAC, is the rate-limiting substrate for the synthesis of GSH. mdpi.comBy potentially supplying cysteine, SAC supports the de novo synthesis of this vital antioxidant. nih.gov
SAC has been shown to boost the activity of key antioxidant enzymes. ejmoams.commdpi.comThese enzymes are the first line of defense against ROS. nih.gov
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion into oxygen and the less reactive hydrogen peroxide. nih.govStudies have reported that SAC treatment can restore or increase SOD activity in various models of oxidative stress. nih.govresearchgate.netbcsrj.comFor example, in a model of myocardial disturbance, SAC administration significantly increased SOD activity in heart tissue. mdpi.com* Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more harmful hydroxyl radicals. nih.govResearch has demonstrated that SAC can enhance the activity of catalase. emerald.commdpi.comIn rats with isoproterenol-induced myocardial damage, SAC treatment led to a significant rise in catalase activity. mdpi.com* Glutathione Peroxidase (GPx) and Glutathione Reductase (GR): GPx works in concert with glutathione to reduce hydrogen peroxide and lipid hydroperoxides. ejmoams.comGR is responsible for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG). ejmoams.comStudies have indicated that SAC can increase the activities of both GPx and GR, further supporting the glutathione-dependent antioxidant system. nih.govejmoams.com
Table 2: Effect of this compound on Endogenous Antioxidant Enzymes
Enzyme Function Observed Effect of SAC References Superoxide Dismutase (SOD) Converts O₂•⁻ to H₂O₂ and O₂ Increased activity [4, 19] Catalase (CAT) Decomposes H₂O₂ to H₂O and O₂ Increased activity [19, 23] Glutathione Peroxidase (GPx) Reduces H₂O₂ and lipid hydroperoxides using GSH Increased activity [4, 8] Glutathione Reductase (GR) Regenerates GSH from GSSG Increased activity nih.gov
A key consequence of oxidative stress is damage to cellular macromolecules. This compound has been shown to mitigate this damage by reducing markers of lipid and protein oxidation. nih.govresearchgate.net
Lipid Peroxidation: This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cell damage. frontiersin.orgMalondialdehyde (MDA) is a common marker of lipid peroxidation. nih.govNumerous studies have shown that SAC treatment significantly reduces the levels of lipid peroxidation products like MDA in various tissues under oxidative stress conditions. nih.govresearchgate.netnih.govFor example, in HepG2 cells exposed to hydrogen peroxide, SAC pretreatment markedly decreased MDA levels. nih.gov* Protein Carbonylation: This refers to the irreversible oxidative modification of proteins, which can lead to a loss of their function. researchgate.netThis compound has demonstrated a protective effect against protein carbonylation. nih.govresearchgate.netIn a study on cerebral ischemia, SAC treatment led to a significant decrease in protein carbonyl content in mitochondria. researchgate.net
Recent research has highlighted that some of the antioxidant effects of SAC may be mediated through its role as a source of hydrogen sulfide (B99878) (H₂S). mdpi.commdpi.comgoogle.comH₂S is now recognized as a gasotransmitter with significant vasodilatory and antioxidant properties. nih.govrsc.org this compound is considered a potential endogenous H₂S donor. mdpi.commdpi.comIt is thought to provide the substrate for the enzyme cystathionine (B15957) γ-lyase (CSE), which is involved in the synthesis of H₂S. nih.govgoogle.comStudies have shown that SAC can increase the production of H₂S in cells. google.comrsc.orgFor instance, in bovine aortic endothelial cells, treatment with SAC resulted in a significant increase in H₂S release. rsc.orgresearchgate.netThe antioxidant activity of H₂S itself involves both direct scavenging of ROS and indirect mechanisms, such as increasing the activity of antioxidant enzymes like SOD. rsc.orgTherefore, by acting as an H₂S precursor, SAC adds another layer to its antioxidant capabilities. google.com
Modulation of Endogenous Antioxidant Systems
Neuroprotective and Neurotrophic Efficacy
This compound (SAC), a prominent organosulfur compound derived from aged garlic extract, has demonstrated significant neuroprotective and neurotrophic capabilities in a variety of preclinical studies. Its multifaceted mechanisms of action contribute to its potential as a therapeutic agent for neurodegenerative conditions.
Protection against Endoplasmic Reticulum (ER) Stress-Induced Neuronal Injury
The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. Disruption of its function leads to ER stress, a condition implicated in numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and brain ischemia. scienceopen.comnih.govnih.gov this compound has been shown to confer significant protection against neuronal damage triggered by ER stress. scienceopen.comnih.gov
In laboratory settings, SAC has demonstrated a marked ability to protect cultured rat hippocampal neurons and organotypic hippocampal slice cultures from neurotoxicity induced by ER stress agents like tunicamycin. scienceopen.comnih.govscilit.com This protective effect is, in part, mediated by the attenuation of the unfolded protein response (UPR), a signaling pathway activated by the accumulation of misfolded proteins in the ER. scienceopen.comfrontiersin.org Specifically, SAC has been found to suppress the activation of caspase-12, a key mediator of ER stress-specific apoptosis, thereby preventing neuronal cell death. scienceopen.comfrontiersin.orgscribd.com Studies have shown that SAC can prevent neuronal death induced by amyloid-β (Aβ) in PC12 cells, cultured hippocampal neurons, and rat organotypic hippocampal slice cultures, and this is associated with the suppression of Aβ-induced increases in caspase-12 protein expression. frontiersin.org
Modulation of Calpain Activity and Related Cell Death Pathways
A crucial mechanism underlying the neuroprotective effects of this compound against ER stress is its ability to directly modulate the activity of calpains. scienceopen.comresearchgate.net Calpains are a family of calcium-dependent cysteine proteases that, when overactivated, contribute to neuronal damage and cell death in various pathological conditions. researchgate.net
Research has revealed that SAC directly suppresses calpain activity. scienceopen.comnih.gov This inhibition is achieved through the binding of SAC to the Ca2+-binding domain of the calpain enzyme. scienceopen.comnih.govresearchgate.net By inhibiting calpain, SAC helps to prevent the subsequent activation of cell death pathways. researchgate.net For instance, calpain is known to cleave and activate caspase-12 in response to calcium release from the ER during stress. spandidos-publications.com The inhibitory effect of SAC on calpain, therefore, represents a significant pathway through which it prevents ER stress-induced neuronal apoptosis. researchgate.net Interestingly, while SAC's neuroprotective effects against ER stress are linked to calpain inhibition, some of its derivatives, such as S-propyl-l-cysteine (SPC) and S-ethyl-l-cysteine (SEC), exhibit even stronger neuroprotective activity through mechanisms that appear to be independent of calpain inhibition. researchgate.netcolab.ws
| Experimental Model | Inducer of Neurotoxicity | Key Finding | Reference |
|---|---|---|---|
| Cultured rat hippocampal neurons | Tunicamycin (ER stress inducer) | SAC restored neuronal survival and suppressed the degradation of α-spectrin (a calpain substrate). | researchgate.net |
| In vitro calpain activity assay | N/A | SAC directly inhibited μ- and m-calpain activity in a concentration-dependent manner. | researchgate.net |
| Organotypic hippocampal slice cultures | Amyloid β-protein and tunicamycin | SAC reversed the increases in calpain activity and active forms of caspase-12 and caspase-3. | colab.ws |
Attenuation of Amyloid-β Peptide Production in Aging Models
The accumulation of amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. This compound has shown promise in counteracting this aspect of neurodegeneration. spandidos-publications.commdpi.com
Studies using D-galactose-induced aging models in mice have demonstrated that dietary intake of SAC, along with its derivatives S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), can decrease the production of Aβ peptide in the brain. scienceopen.comnih.govnih.govspandidos-publications.com In transgenic mouse models of Alzheimer's disease, SAC has been shown to prevent synaptic degeneration and reduce the formation of amyloid plaques. scienceopen.comspandidos-publications.comresearchgate.net Furthermore, in vitro studies have indicated that SAC can inhibit the fibrillation of Aβ and destabilize pre-formed Aβ fibrils, suggesting a direct anti-amyloidogenic activity. mdpi.com SAC has also been found to reduce the hyperphosphorylation of the tau protein, another key pathological feature of Alzheimer's disease. mdpi.com
Mitigation of Dopaminergic Neuron Injury in Parkinson's Disease Models
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Preclinical evidence suggests that this compound may offer protection in this context. scienceopen.comspandidos-publications.com
In a murine model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), SAC and its related hydrophilic cysteine-containing compounds have been shown to exert neuroprotective effects against dopaminergic neuron injury. scienceopen.comnih.govnih.govspandidos-publications.com This protection is attributed, in part, to the antioxidant and anti-inflammatory properties of these compounds. scienceopen.com
Amelioration of Cognitive Deficits in Animal Models
The neuroprotective and neurotrophic effects of this compound translate into functional improvements in cognitive performance in various animal models of cognitive impairment. nih.govmdpi.com
Chronic oral administration of SAC has been reported to ameliorate deficits in learning and memory. nih.gov For example, in senescence-accelerated mouse strains (SAMP8 and SAMP10), which are models for studying aging and age-related cognitive decline, dietary intake of SAC improved learning performance and memory consolidation. nih.govspandidos-publications.com Similarly, in a rat model of streptozotocin-induced diabetes, a condition often associated with cognitive deficits, chronic treatment with SAC was shown to ameliorate these cognitive impairments by suppressing oxidative stress and neuroinflammation. nih.govemerald.com Studies on primary cultured hippocampal neurons have also shown that SAC can promote neuronal survival and increase the number of branching points per axon, indicating a neurotrophic effect that could contribute to improved brain function. mdpi.com
| Animal Model | Condition | Effect of SAC Treatment | Reference |
|---|---|---|---|
| Senescence-accelerated mice (SAMP8 and SAMP10) | Accelerated senescence | Ameliorated deficits in learning performance and memory consolidation. | nih.govspandidos-publications.com |
| Streptozotocin-induced diabetic rats | Diabetes-related cognitive deficits | Ameliorated cognitive deficits via suppression of oxidative stress and neuroinflammation. | nih.govemerald.com |
| Caenorhabditis elegans (Alzheimer's model) | Amyloid β-induced paralysis | Significantly suppressed paralysis. | ufu.br |
Regulation of Oxidative Stress and Neuronal Survival in In Vitro Models (e.g., SH-SY5Y Cells)
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for studying neurodegenerative diseases, particularly Parkinson's disease. Studies using these cells have further elucidated the mechanisms behind the neuroprotective effects of this compound. nih.govresearchgate.net
In SH-SY5Y cells subjected to injury by the neurotoxin 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease, pretreatment with SAC demonstrated a significant positive effect on neuronal survival. nih.govresearchgate.net Specifically, SAC increased cell viability, boosted the levels of antioxidant enzymes, and decreased markers of oxidative stress. nih.govresearchgate.net Furthermore, SAC supplementation suppressed the increase in pro-inflammatory markers, indicating its role in mitigating neuroinflammation. nih.govresearchgate.net These findings highlight the capacity of SAC to regulate oxidative stress and promote neuronal survival in an in vitro setting, further supporting its neuroprotective potential. nih.govresearchgate.net While SAC shows strong protective effects against many forms of oxidative stress, it is noteworthy that it did not prevent cell death induced by 4-hydroxynonenal, a lipid peroxidation product, in NGF-differentiated PC12 cells or cultured hippocampal neurons. scienceopen.com
Anti-inflammatory Effects in Neurological Contexts
Preclinical studies suggest that this compound (SAC) exhibits noteworthy anti-inflammatory effects within the central nervous system. Research indicates that SAC can provide neuroprotection by reducing oxidative stress and inhibiting the expression of various pro-inflammatory mediators controlled by NF-κB. ajol.info This has been observed in models of cerebral ischemia, where SAC treatment was associated with a decrease in inflammatory biomarkers. ajol.info
One of the proposed mechanisms for SAC's anti-inflammatory action involves the modulation of cytokines such as TNF-α and interleukins (IL-2, IL-6, IL-9), which are involved in the activation of cyclooxygenase 2 (COX-2). ajol.info By influencing these pathways, SAC may exert a neuroprotective effect against conditions like cerebral ischemia. ajol.info Furthermore, SAC has been shown to reduce neuronal cell death by decreasing the expression of neuron-specific enolase (NSE), a marker of brain injury. ajol.info In experimental models of multiple sclerosis, daily oral administration of SAC has been found to improve symptoms by reducing spinal inflammation and the levels of inflammatory factors. muq.ac.ir
Anticancer and Antiproliferative Properties
This compound has demonstrated significant anticancer and antiproliferative properties across various cancer models. researchgate.netplos.org Its effects are multifaceted, involving the induction of programmed cell death (apoptosis), and the inhibition of cancer cell growth.
Induction of Apoptosis in Cancer Cell Lines
A key aspect of SAC's anticancer activity is its ability to induce apoptosis in cancer cells. researchgate.netplos.orgnih.gov This programmed cell death is a crucial mechanism for eliminating malignant cells.
Studies have shown that SAC can induce apoptosis in neuroblastoma cells by causing mitochondrial membrane depolarization. uniroma1.itspandidos-publications.comresearchgate.net This disruption of the mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis. Research on neuroblastoma cell lines, such as SJ-N-KP and IMR5, has demonstrated that treatment with SAC leads to a loss of mitochondrial membrane potential, ultimately triggering apoptotic cell death. uniroma1.itspandidos-publications.comresearchgate.netturkishneurosurgery.org.tr
The activation of caspases, a family of proteases that execute apoptosis, is another key mechanism of SAC-induced cell death. researchgate.netplos.orgnih.gov In human bladder cancer cells, SAC treatment has been shown to increase the expression of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3). nih.gov This leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Similar activation of caspase-3 and caspase-9 has been observed in hepatocellular carcinoma cells treated with SAC. plos.org In lung cancer cells, SAC has also been found to enhance caspase-3 activity. eurekaselect.com
The tumor suppressor protein p53 plays a vital role in regulating cell cycle and apoptosis. While the direct and extensive modulation of the p53 pathway by SAC is still under investigation, some related organosulfur compounds have been shown to influence p53. For instance, S-allylmercapto-L-cysteine (SAMC), a derivative of SAC, has been associated with the induction of p53 in gastric cancer cells, contributing to its apoptotic effect. spandidos-publications.com Allicin (B1665233), another garlic-derived compound, can induce apoptosis through p53-mediated pathways in liver cancer cells. frontiersin.org
Inhibition of Cancer Cell Proliferation in In Vitro Models
SAC has been shown to inhibit the proliferation of a wide range of cancer cell lines in laboratory settings.
Breast Cancer: SAC has been found to suppress the proliferation of breast cancer cell lines, including MCF-7 and MDA-MB-231. mdpi.comresearchgate.netresearchgate.net It has been shown to reduce the viability of these cells in a dose- and time-dependent manner. mdpi.comresearchgate.net
Neuroblastoma: The antiproliferative effect of SAC has been documented in human neuroblastoma cells. turkishneurosurgery.org.trresearchgate.netspandidos-publications.com Studies on cell lines like LA-N-5, SJ-N-KP, and IMR5 have shown that SAC can inhibit their growth. turkishneurosurgery.org.trmdpi.comspandidos-publications.com
Lung Cancer: In human non-small-cell lung carcinoma (NSCLC) A-549 cells, SAC has been observed to significantly inhibit proliferation. acs.org It has also shown cytotoxic effects in other lung cancer cell lines, such as HCC827 and NCI-H1975, by reducing cell viability and confluence in a concentration- and time-dependent manner. researchgate.netnih.gov
Hepatocellular Carcinoma: SAC has been demonstrated to suppress the proliferation and colony-forming abilities of the metastatic hepatocellular carcinoma cell line MHCC97L. plos.orgnih.gov
Oral Cancer: Research has indicated that SAC can inhibit the growth of oral cancer cells. nih.govcambridge.org
📊 Interactive Data Table: In Vitro Anticancer Effects of this compound
| Cancer Type | Cell Line(s) | Observed Effects | Key Findings |
|---|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of proliferation, Induction of apoptosis | Significant decrease in viable cells. mdpi.comresearchgate.netresearchgate.net |
| Neuroblastoma | LA-N-5, SJ-N-KP, IMR5 | Inhibition of proliferation, Induction of apoptosis | Antiproliferative effect and mitochondrial membrane depolarization. uniroma1.itspandidos-publications.comturkishneurosurgery.org.trmdpi.comresearchgate.netspandidos-publications.com |
| Lung Cancer | A-549, HCC827, NCI-H1975 | Inhibition of proliferation, Cytotoxicity, Induction of apoptosis | Significant inhibition of proliferation and induction of oxidative damage. acs.orgresearchgate.netnih.gov |
| Hepatocellular Carcinoma | MHCC97L | Inhibition of proliferation, Colony formation, and Metastasis, Induction of apoptosis | Suppression of proliferation markers and activation of caspases. plos.orgnih.gov |
| Oral Cancer | CAL-27 | Inhibition of tumor growth and progression | Suppression of carcinogenesis factors. nih.govcambridge.org |
| Bladder Cancer | T24, T24R2, and others | Inhibition of proliferation, Induction of apoptosis, Cell cycle arrest | Increased expression of apoptosis-related genes. nih.gov |
Cell Cycle Arrest Induction
This compound (SAC) has demonstrated the ability to inhibit cancer cell proliferation by inducing cell cycle arrest, a critical mechanism for controlling tumor growth. researchgate.netnih.gov In human bladder cancer cells, treatment with SAC resulted in a significant arrest of the cell cycle at the S phase. researchgate.netnih.gov This halt in the cell cycle progression prevents the cells from dividing and proliferating. Similarly, studies on hepatocellular carcinoma cells revealed that SAC could induce S phase arrest. This effect was accompanied by the downregulation of key cell cycle regulators, including cdc25c, cdc2, and cyclin B1. nih.gov
In androgen-independent human prostate cancer cells (PC-3), SAC was found to cause cell cycle arrest at the G0/G1 phases. brieflands.comebi.ac.uk This was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic proteins Bax and caspase 8. brieflands.comebi.ac.uk Furthermore, in a mouse xenograft model of oral cancer, SAC was shown to suppress the expression of cyclin D1, a protein crucial for G1 phase progression, while augmenting the expression of the cell-cycle inhibitor p16Ink4. cambridge.org
Table 1: Effect of this compound on Cell Cycle Arrest in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cancer Type | Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes |
|---|---|---|---|
| Bladder Cancer | HTB5, HTB9, JON, UMUC14, T24, T24R2 | S Phase | Increased expression of caspases, PARP, and cytochrome c. researchgate.netnih.gov |
| Hepatocellular Carcinoma | MHCC97L | S Phase | Downregulation of cdc25c, cdc2, and cyclin B1. nih.gov |
| Prostate Cancer | PC-3 | G0/G1 Phase | Decreased Bcl-2 expression; increased Bax and caspase 8 expression. brieflands.comebi.ac.uk |
| Oral Cancer | CAL-27 (in vivo) | G1 Phase | Suppression of cyclin D1; increased p16Ink4 expression. cambridge.org |
| Ovarian Cancer | A2780 | S Phase | Reduced Bcl-2 expression; increased caspase-3 and Bax expression. nih.gov |
Suppression of Cancer Cell Metastasis and Invasion (e.g., E-cadherin Expression)
A significant aspect of the anti-cancer properties of this compound is its ability to suppress metastasis and invasion, key processes in cancer progression. A recurring finding in several studies is the upregulation of E-cadherin, a crucial cell adhesion molecule, following SAC treatment. nih.govaacrjournals.orgresearchgate.net
In human oral squamous cancer cells (CAL-27), SAC was shown to dose-dependently inhibit cell growth and induce the expression of E-cadherin. nih.gov This was further supported by immunocytochemical staining, which revealed that SAC could restore the distribution of E-cadherin to the cell membrane and stabilize the E-cadherin/β-catenin adherent junction complex. nih.gov The mechanism for this was partly attributed to the suppression of the MAPK/ERK signaling pathway and downregulation of the SLUG repressor protein. nih.gov Similarly, in hepatocellular carcinoma cells (MHCC97L), SAC hindered migration and invasion, which corresponded with an upregulation of E-cadherin and a downregulation of Vascular Endothelial Growth Factor (VEGF). nih.gov
Studies on breast cancer cells (MDA-MB-231) also demonstrated that SAC could reduce cell motility and invasion, which was accompanied by increased E-cadherin expression and reduced matrix metalloproteinase-2 (MMP-2) expression and activity. researchgate.net In androgen-independent prostate cancer, S-allylmercaptocysteine, a related compound, was shown to suppress invasion and cell motility by up-regulating E-cadherin. aacrjournals.org
Modulation of Key Oncogenic and Tumor Suppressor Signaling Pathways (e.g., Nrf2, NF-κB, MAPK, PKC)
This compound exerts its biological effects by modulating a variety of key signaling pathways involved in carcinogenesis and tumor progression. These include the Nrf2, NF-κB, MAPK, and PKC pathways.
Nrf2 Pathway: SAC has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response. nih.gov Studies have demonstrated that SAC treatment leads to an increase in Nrf2 protein levels and the subsequent activation of antioxidant response element (ARE) pathway genes. nih.gov This activation is associated with neuroprotective effects against ischemic injury. nih.gov In contrast, in some cancer models, such as human lung cancer cells, SAC has been found to downregulate Nrf2, contributing to its cytotoxic effects. researchgate.net
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, is consistently inhibited by SAC. In diabetic mice, dietary intake of SAC suppresses the protein expression of NF-κB in the kidney. selleckchem.com This inhibition is also observed in various cancer models. cambridge.orgplos.org For instance, in a mouse xenograft model of oral cancer, SAC inhibited the expression of NF-κB p65 (RelA). cambridge.org In human lung cancer cells, the downregulation of NF-κB by SAC is associated with the induction of oxidative damage and apoptosis. researchgate.net SAC has also been shown to inhibit TNFα-induced NF-κB activation in human T lymphocytes. dergipark.org.tr
MAPK and PKC Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) signaling pathways are also modulated by SAC. In diabetic mice, SAC intake suppresses the protein expression of MAPK and PKC in the kidney. selleckchem.com In a mouse xenograft model of oral cancer, SAC significantly inhibited the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a component of the MAPK pathway. cambridge.org Similarly, in human oral squamous cancer cells, SAC inhibited the activation of the MAPK/ERK signaling pathway, which was linked to the upregulation of E-cadherin. nih.gov
In Vivo Anti-tumor Effects in Animal Xenograft Models
The anti-tumor effects of this compound observed in vitro have been validated in several in vivo animal xenograft models.
In a mouse xenograft model of oral cancer using CAL-27 cells, SAC dose-dependently inhibited tumor growth. cambridge.org Histopathological and immunohistochemical analysis confirmed that SAC effectively suppressed tumor growth and progression. cambridge.org
Similarly, in an orthotopic xenograft liver tumor model using metastatic hepatocellular carcinoma cells (MHCC97L), both SAC alone and in combination with cisplatin (B142131) inhibited the progression and metastasis of the tumor. nih.gov
Furthermore, in a fluorescent orthotopic mouse model of androgen-independent prostate cancer, oral administration of S-allylmercaptocysteine, a related organosulfur compound, not only inhibited primary tumor growth by up to 71% but also reduced the number of lung and adrenal metastases by as much as 85.5%. aacrjournals.org This suppression of metastasis was associated with a 91% reduction in viable circulating tumor cells. aacrjournals.org
Table 2: In Vivo Anti-tumor Effects of this compound in Animal Xenograft Models This table is interactive. You can sort and filter the data.
| Cancer Type | Cell Line | Animal Model | Key Findings |
|---|---|---|---|
| Oral Cancer | CAL-27 | Mouse Xenograft | Dose-dependent inhibition of tumor growth; suppression of tumor progression. cambridge.org |
| Hepatocellular Carcinoma | MHCC97L | Orthotopic Xenograft Liver Tumor Model | Inhibition of tumor progression and metastasis, both alone and with cisplatin. nih.gov |
| Prostate Cancer (S-allylmercaptocysteine) | PC-3 GFPC3 | Fluorescent Orthotopic SCID Mouse Model | Inhibition of primary tumor growth (up to 71%); reduction of lung and adrenal metastases (up to 85.5%); reduction of circulating tumor cells (91%). aacrjournals.org |
Anti-inflammatory Mechanisms
Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, Cytokines like IL-6, TNF-α, PGE2)
This compound demonstrates significant anti-inflammatory properties by suppressing the production of various pro-inflammatory mediators. In interferon-γ-stimulated RAW264.7 cells, SAC was able to suppress NF-κB activation and lower the production of nitric oxide (NO). selleckchem.com
In diabetic mice, dietary SAC intake led to a decrease in the formation of nitric oxide, IL-6, TNF-α, and PGE2 in the kidney. selleckchem.com Studies on TNFα-induced skeletal muscle wasting in C2C12 myotubes showed that SAC supplementation significantly impeded the TNFα-induced increase in the levels of inflammatory molecules such as TNFα, IL-6, and IL-1β. nih.gov Furthermore, in a rat model of sepsis induced by lipopolysaccharide (LPS), treatment with SAC significantly reduced the levels of TNF-α. dergipark.org.tr In bronchial epithelial cells exposed to the SARS-CoV-2 spike protein, SAC inhibited the induced expression of IL-1beta, IL-6, and IL-8 genes and the extracellular release of IL-6 and IL-8. preprints.org
Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, COX-2)
The anti-inflammatory effects of this compound are mediated through the inhibition of key inflammatory signaling pathways, most notably the NF-κB pathway. plos.org
In the kidneys of diabetic mice, dietary SAC suppresses the protein expression of NF-κB, which in turn decreases the renal activity and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). selleckchem.com In a mouse xenograft model of oral cancer, SAC was found to inhibit the expression of COX-2. cambridge.org Studies on UVB-induced skin inflammation showed that SAC could decrease inflammation by modulating the activity of NF-κB and suppressing COX-2 expression. plos.org
Furthermore, in a model of osteoarthritis, S-allylmercaptocysteine (SAMC), a related compound, was found to down-regulate the expression of COX-2 and iNOS. dovepress.com This effect was linked to the inhibition of the NF-κB signaling pathway. dovepress.com In cisplatin-induced nephrotoxicity, SAMC pretreatment reduced NF-κB activity and decreased the expression of pro-inflammatory cytokines. mdpi.com
Other Investigated Biological Activities in Preclinical Models
Anti-diabetic Effects (e.g., Improvement of Renal Function in Diabetic Animal Models)
This compound (SAC) has demonstrated significant anti-diabetic properties in various preclinical studies, primarily by mitigating hyperglycemia, improving insulin (B600854) sensitivity, and protecting against diabetic complications such as diabetic nephropathy (DN). researchgate.netnih.gov
In streptozotocin (B1681764) (STZ)-induced diabetic rat models, oral administration of SAC has been shown to significantly reduce blood glucose and glycosylated hemoglobin levels. juniperpublishers.com These effects are thought to be partly due to the potentiation of insulin release from pancreatic β-cells. juniperpublishers.com Studies have also indicated that SAC treatment can lead to improvements in plasma insulin and hemoglobin levels, comparable to the effects of standard oral hypoglycemic drugs like glyclazide. juniperpublishers.com
A key area of investigation has been the protective effect of SAC on renal function in the context of diabetes. Diabetic nephropathy is a serious complication of diabetes, often linked to oxidative stress induced by persistent hyperglycemia. emerald.com Preclinical evidence suggests that SAC can attenuate DN by reducing oxidative stress and inflammation in the kidneys. nih.gov In STZ-nicotinamide-induced diabetic rats, SAC treatment was found to decrease levels of renal biochemical markers like creatinine (B1669602) and albumin. nih.gov Furthermore, SAC administration improved the antioxidant defense mechanism in the kidneys, as evidenced by the upregulation of antioxidant genes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov Histopathological analyses have confirmed that SAC treatment can reverse renal damage and protect the kidneys from hyperglycemia-mediated oxidative damage. nih.gov
Combination therapies involving SAC have also been explored. A study using a combination of SAC and taurine (B1682933) in a type 2 diabetic rat model showed a decrease in blood glucose levels and thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. emerald.com This combination also increased the levels of glutathione (GSH), glutathione-s-transferase (GST), and CAT, and modulated diabetes-induced histological changes in the kidney. emerald.com
The anti-diabetic effects of SAC also extend to mitigating cognitive deficits associated with diabetes. In STZ-diabetic rats, chronic SAC treatment was found to ameliorate learning and memory deficits by suppressing oxidative stress, neuroinflammation, and acetylcholinesterase activity. nih.gov
The table below summarizes the key findings from preclinical studies on the anti-diabetic effects of this compound.
| Model | Key Findings | Reference |
| STZ-induced diabetic rats | Reduced blood glucose, glycosylated hemoglobin, blood urea, serum uric acid, and serum creatinine. | juniperpublishers.com |
| STZ-induced diabetic rats | Improved plasma insulin and hemoglobin levels. | juniperpublishers.com |
| STZ-nicotinamide-induced diabetic rats | Decreased levels of creatinine and albumin; upregulated antioxidant gene expression (SOD, CAT, GPx). | nih.gov |
| Type 2 diabetic rat model (with Taurine) | Decreased blood glucose and TBARS; increased GSH, GST, and CAT levels. | emerald.com |
| STZ-diabetic rats | Ameliorated cognitive deficits by suppressing oxidative stress and neuroinflammation. | nih.gov |
Cardioprotective Actions (e.g., Against Myocardial Ischemia, Modulation of Platelet Aggregation)
This compound has been investigated for its potential protective effects on the cardiovascular system, with preclinical studies demonstrating its ability to shield the heart from ischemic injury and modulate platelet activity.
In animal models of acute myocardial infarction (MI), pretreatment with SAC has been shown to significantly reduce mortality rates and infarct size. physiology.org One of the proposed mechanisms for this cardioprotection involves the hydrogen sulfide (H₂S) pathway. physiology.org SAC has been found to increase the activity of cystathionine-γ-lyase (CSE), an enzyme responsible for H₂S production in the heart, suggesting that SAC may exert its effects by modulating endogenous H₂S levels. physiology.orgnih.gov Furthermore, in isolated rat hearts subjected to ischemia/reperfusion injury, SAC improved hemodynamic function, increased superoxide dismutase (SOD) activity, and reduced reactive oxygen species (ROS) levels. researchgate.net Studies have also shown that SAC can prevent the deterioration of cardiac function after ischemia by improving glutathione metabolism and preserving mitochondrial permeability in a dose-dependent manner. sci-hub.se
SAC's cardioprotective effects are also attributed to its antioxidant properties. In isoproterenol-induced MI rat models, SAC administration prevented the reduction in ascorbic acid and glutathione (GSH) levels, which are typically depleted during myocardial necrosis. ejmoams.com This helps to neutralize free radicals and reduce the myocardium's susceptibility to lipid peroxidation. ejmoams.com
Beyond its effects on myocardial tissue, SAC has been shown to influence platelet aggregation, a key process in thrombosis and cardiovascular disease. In vitro studies have demonstrated that aged garlic extract, which contains SAC, can reduce platelet aggregation stimulated by agonists like ADP. nih.gov This anti-aggregatory action is associated with an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the inhibition of the interaction between αIIbβ3 integrin and fibrinogen. nih.gov While some studies with aged garlic extract did not find a significant influence on platelet function in hypertensive patients, other research suggests that fluorinated analogs of SAC can effectively inhibit platelet aggregation. nih.govmdpi.com
The following table summarizes key preclinical findings on the cardioprotective actions of this compound.
| Model | Key Findings | Reference |
| Acute myocardial infarction rat model | Reduced mortality and infarct size; increased cystathionine-γ-lyase (CSE) activity. | physiology.org |
| Isolated rat hearts (ischemia/reperfusion) | Improved hemodynamics; increased SOD activity; reduced ROS levels. | researchgate.net |
| Isolated rat hearts (ischemia/reperfusion) | Dose-dependently improved post-ischemic cardiac function, glutathione metabolism, and mitochondrial permeability. | sci-hub.se |
| Isoproterenol-induced MI rat model | Prevented the reduction of ascorbic acid and glutathione levels. | ejmoams.com |
| In vitro platelet studies | Reduced ADP-induced platelet aggregation; increased intracellular cAMP. | nih.gov |
Hepatoprotective Effects (e.g., Against Chemical-Induced Hepatic Injury, Liver Fibrosis)
Preclinical research has highlighted the significant hepatoprotective potential of this compound against various forms of liver damage, including chemical-induced injury and fibrosis.
In animal models of xenobiotic-induced hepatotoxicity, such as that caused by carbon tetrachloride (CCl₄), SAC has demonstrated protective effects. scirp.org CCl₄ is known to induce severe oxidative damage in the liver. scirp.org Studies have shown that SAC can prevent CCl₄-induced acute liver injury in rats by mitigating this oxidative stress. scirp.org The protective mechanisms of SAC in this context include the reduction of lipid peroxidation products and the preservation of antioxidant enzyme activity. scirp.org Similarly, SAC has been found to protect hepatocytes from alcohol-induced apoptosis by abating the generation of reactive oxygen species (ROS) and inhibiting the caspase-3-dependent apoptosis pathway. nih.gov
SAC has also shown promise in combating liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. In a rat model of CCl₄-induced liver fibrosis, treatment with SAC attenuated the fibrotic process. nih.gov This was evidenced by improved semi-quantitative scores of fibrosis severity and decreased mRNA expression of fibrotic biomarkers like α-smooth muscle actin, fibronectin, and collagen I. nih.gov The anti-fibrotic effects of SAC are thought to be mediated through its anti-oxidant, anti-inflammatory, and direct anti-fibrotic actions, including the targeting of the STAT3/SMAD3 pathway to inhibit gene transcription. nih.govmdpi.com
Furthermore, research on other garlic-derived organosulfur compounds, such as S-allylmercaptocysteine (SAMC), has provided additional support for the hepatoprotective potential of these molecules in the context of non-alcoholic fatty liver disease (NAFLD). nih.gov
The table below summarizes key preclinical findings regarding the hepatoprotective effects of this compound.
| Model | Key Findings | Reference |
| CCl₄-induced acute liver injury in rats | Prevented acute liver injury by mitigating oxidative stress. | scirp.org |
| Ethanol-challenged rat liver cells | Rescued hepatocytes from alcohol-induced apoptosis by reducing ROS and inhibiting the caspase-3 pathway. | nih.gov |
| CCl₄-induced liver fibrosis in rats | Attenuated liver fibrosis; decreased mRNA expression of α-smooth muscle actin, fibronectin, and collagen I. | nih.gov |
| CCl₄-induced liver fibrosis in rats | Exerted anti-oxidant, anti-inflammatory, and anti-fibrotic effects, targeting the STAT3/SMAD3 pathway. | nih.govmdpi.com |
Nephroprotective Effects (e.g., Reduction of Oxidative Stress in Renal Injury Models)
This compound has demonstrated notable nephroprotective properties in various preclinical models of kidney injury, primarily through the attenuation of oxidative stress and inflammation. ejmoams.com
Nephrotoxicity is often associated with an increased production of reactive oxygen species (ROS) and the inhibition of antioxidant enzymes. ejmoams.com SAC, owing to its antioxidant capabilities, has been effectively utilized in models of oxidative stress to reduce lipid peroxidation and scavenge ROS. ejmoams.com In a mouse model of lipopolysaccharide (LPS)-induced acute kidney injury (AKI), SAC pretreatment was shown to alleviate renal damage. researchgate.net This protection was dose-dependent and was associated with the mitigation of renal oxidative stress, inflammation, and apoptosis, as well as the preservation of mitochondrial integrity. researchgate.net
Similarly, in a model of carbon tetrachloride (CCl₄)-induced AKI, oral administration of SAC demonstrated a beneficial effect by regulating oxidative and inflammatory events and upregulating certain antioxidants. shahed.ac.ir The protective mechanism in CCl₄-induced injury is linked to the reduction of oxidative damage caused by lipid peroxidation. shahed.ac.ir
Furthermore, in a study on five-sixths nephrectomized rats, a model of chronic kidney disease, treatment with SAC was found to reduce hypertension and renal damage. physiology.org This was associated with a decrease in the abundance of markers for oxidative and nitrosative stress and an increase in superoxide dismutase (SOD) activity. physiology.org These findings suggest that the antihypertensive and renoprotective effects of SAC are linked to its antioxidant properties and may help in delaying the progression of renal damage. physiology.org
The following table summarizes key preclinical findings on the nephroprotective effects of this compound.
| Model | Key Findings | Reference |
| Lipopolysaccharide-induced acute kidney injury in mice | Alleviated AKI by mitigating renal oxidative stress, inflammation, and apoptosis; preserved mitochondrial integrity. | researchgate.net |
| Carbon tetrachloride-induced acute kidney injury | Showed beneficial effects by regulating oxidative and inflammatory events and upregulating antioxidants. | shahed.ac.ir |
| Five-sixths nephrectomized rats | Reduced hypertension and renal damage; decreased markers of oxidative and nitrosative stress; increased SOD activity. | physiology.org |
Effects on Endocrine Systems (e.g., Testosterone (B1683101) Production in Animal Models)
Preclinical studies have indicated that this compound can influence the endocrine system, specifically by enhancing testosterone production. nih.govnih.gov
In a study involving male BALB/c mice, a single intraperitoneal administration of SAC was found to significantly elevate testosterone levels in both the plasma and the testes. nih.govresearchgate.net Notably, this increase in testosterone occurred without a corresponding change in the plasma levels of luteinizing hormone (LH). nih.govresearchgate.netmdpi.com LH, secreted by the pituitary gland, is a primary regulator of testosterone synthesis in the testes. mdpi.com The fact that SAC increased testosterone without altering LH levels suggests that it acts directly on the steroidogenic cells within the testes. researchgate.netmdpi.com
Further investigation into the molecular mechanisms revealed that SAC's effect on testosterone production is likely mediated through the activation of the protein kinase A (PKA) pathway. nih.govresearchgate.netresearchgate.net The study observed increased levels of phosphorylated PKA in the testes of SAC-treated mice. nih.govresearchgate.net The PKA pathway plays a crucial role in testosterone synthesis. researchgate.net These findings suggest that SAC could be a potential agent for addressing conditions related to low testosterone, such as hypogonadism. nih.govresearchgate.netresearchgate.net
The table below summarizes the key findings from preclinical studies on the effects of this compound on testosterone production.
| Model | Key Findings | Reference |
| Male BALB/c mice | Significantly elevated testosterone levels in plasma and testes. | nih.govresearchgate.net |
| Male BALB/c mice | No change in plasma luteinizing hormone (LH) levels. | nih.govresearchgate.netmdpi.com |
| Male BALB/c mice | Increased phosphorylated protein kinase A (p-PKA) levels in the testes. | nih.govresearchgate.net |
Modulation of Mood and Stress-Related Behaviors (e.g., Antidepressant-like Effects in Animal Models)
Preclinical research has explored the potential of this compound to modulate mood and stress-related behaviors, with studies indicating antidepressant-like effects in animal models. jchr.orgnih.gov
Depression is a psychiatric disorder where oxidative stress is considered a significant contributing factor. nih.govnih.gov This has led to the hypothesis that antioxidant compounds could have antidepressant properties. nih.govnih.gov SAC, known for its antioxidant and free radical scavenging capabilities, has been evaluated in this context. nih.govnih.gov
In a study using the Porsolt forced swim test (FST), a common preclinical model for assessing antidepressant-like responses, male BALB/c mice were administered SAC daily for 17 days. nih.govnih.gov The results showed that SAC attenuated immobility scores in the FST, which is indicative of an antidepressant-like effect. jchr.orgnih.govnih.gov This effect was not related to changes in general locomotor activity, suggesting a specific impact on depressive-like behavior. nih.govnih.gov
The antidepressant-like effect of SAC was associated with a reduction in oxidative stress markers in the brain. jchr.orgnih.govnih.gov Specifically, there was decreased lipid peroxidation and increased activity of manganese-superoxide dismutase (Mn-SOD) in the hippocampus of the SAC-treated mice. jchr.orgnih.govnih.gov These findings suggest that the antidepressant-like effects of SAC are, at least in part, mediated by its antioxidant properties and its ability to prevent oxidative damage in key brain regions like the hippocampus. jchr.orgnih.govnih.gov
The table below summarizes the key findings from preclinical studies on the effects of this compound on mood and stress-related behaviors.
| Model | Key Findings | Reference |
| Male BALB/c mice (Porsolt forced swim test) | Attenuated immobility scores, indicating an antidepressant-like effect. | jchr.orgnih.govnih.gov |
| Male BALB/c mice (Porsolt forced swim test) | No alteration in locomotor activity. | nih.govnih.gov |
| Male BALB/c mice (Porsolt forced swim test) | Decreased lipid peroxidation and increased Mn-SOD activity in the hippocampus. | jchr.orgnih.govnih.gov |
Immunomodulatory Properties (In Vitro and In Vivo)
This compound (SAC), a prominent organosulfur compound found in aged garlic extract, has demonstrated immunomodulatory capabilities in both laboratory and living organism models. semanticscholar.orgnih.gov These effects are largely attributed to its influence on inflammatory pathways and the regulation of immune cell responses. nih.govwindows.net
In Vitro Findings: In cell-based studies, SAC has been shown to modulate inflammatory responses. One of the key mechanisms identified is the inhibition of the NF-κB (nuclear factor kappa B) inflammatory pathway. nih.govselleckchem.com For instance, SAC can suppress the activation of NF-κB in interferon-γ-stimulated RAW264.7 macrophage cells, which in turn reduces the production of nitric oxide (NO), a mediator of inflammation. selleckchem.com By preventing NF-κB activation, SAC helps to regulate the expression of various pro-inflammatory genes. semanticscholar.org The compound's antioxidant properties, including the scavenging of reactive oxygen species (ROS), also contribute to its anti-inflammatory and immunomodulatory effects. nih.gov
In Vivo Findings: Studies in animal models have supported the immunomodulatory and anti-inflammatory potential of SAC. nih.govwindows.net Research indicates that the beneficial effects of garlic preparations containing SAC may be linked to the modulation of cytokine profiles. windows.net In a study on diabetic mice, dietary intake of SAC was found to suppress the protein expression of NF-κB, mitogen-activated protein kinases (MAPK), and protein kinase C (PKC) in the kidney. This led to a decrease in the activity and mRNA expression of nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2), ultimately lowering the formation of inflammatory molecules like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). selleckchem.com The antitumor effects of allyl sulfur compounds like SAC may also be partly related to their immune-stimulatory properties. nih.gov
Antimicrobial and Antiviral Activity (In Vitro)
This compound has been investigated for its direct effects on various pathogens in laboratory settings, revealing a spectrum of antimicrobial activity.
Antimicrobial Activity: SAC has demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria, as well as some yeasts. mdpi.comturkarchotolaryngol.net One study systematically evaluated the minimum inhibitory concentration (MIC) of SAC required to inhibit the growth of various microorganisms commonly associated with ear infections. The results showed that SAC was effective, particularly against fermentative and Gram-positive bacteria. turkarchotolaryngol.net
| Microorganism Category | Species | MIC (μg/mL) |
|---|---|---|
| Fermentative Bacteria | Escherichia coli | 0.125 - 20 |
| Klebsiella pneumoniae | 0.125 - 20 | |
| Non-fermentative Bacteria | Pseudomonas aeruginosa | 20 - 80 |
| Acinetobacter baumannii | 20 - 80 | |
| Gram-positive Cocci | Staphylococcus aureus | 5 - 10 |
| Enterococcus faecium | 5 - 10 | |
| Yeasts | Candida albicans | 40 - 80 |
| Candida tropicalis | 40 - 80 |
Other research corroborates the strong antimicrobial effects of SAC. mdpi.compreprints.org Studies have confirmed its activity against bacteria including Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, and Proteus mirabilis. mdpi.compreprints.org Furthermore, research into nanoparticles has shown that encapsulating this compound in PLGA (Poly(D,L-lactide-co-glycolic acid)) nanoparticles can enhance its antibacterial effects against all tested bacterial species compared to the pure compound. mdpi.compreprints.org
| Gram Stain | Bacterial Species |
|---|---|
| Gram-positive | Bacillus cereus |
| Staphylococcus aureus | |
| Gram-negative | Escherichia coli |
| Pseudomonas aeruginosa | |
| Salmonella typhimurium | |
| Proteus mirabilis |
Antiviral Activity: While garlic and its various organosulfur compounds have been traditionally used and scientifically investigated for antiviral properties, specific in vitro studies focusing solely on this compound are less detailed in the current literature. nih.gov Much of the documented antiviral activity is attributed to allicin and its derivatives, such as ajoene (B124975) and diallyl trisulfide. nih.gov Allicin, which is formed from the precursor alliin (B105686) (this compound sulfoxide), is highly unstable and is converted into other compounds. semanticscholar.orgnih.govspandidos-publications.com Although SAC is a stable end-product in aged garlic extract, direct evidence and mechanisms for its antiviral activity from in vitro studies require further comprehensive investigation. nih.govnih.gov
Future Research Directions and Emerging Areas
Comprehensive Elucidation of Undiscovered Molecular Mechanisms and Targets
While current research has identified several mechanisms of action for S-Allyl-L-cysteine, including its potent antioxidant and anti-inflammatory properties, a complete understanding of its molecular interactions is still emerging. researchgate.net The known neuroprotective effects of SAC, for instance, are not fully explained by its antioxidant capacity alone. nih.govnih.gov Future investigations are needed to uncover the full spectrum of its molecular targets.
One promising avenue of research is the identification of direct protein targets. Studies suggest that the enzyme calpain is a probable target molecule for SAC, with evidence indicating that SAC may bind to the enzyme's Ca²⁺-binding domain, directly suppressing its activity. nih.govnih.gov Further research could employ techniques like cysteine-specific chemical proteomics to map the complete profile of proteins that SAC interacts with inside the cell. nih.gov
Beyond direct protein binding, the influence of SAC on complex signaling pathways requires more detailed exploration. It is known to activate the Nrf2 transcription factor, a master regulator of the cellular redox state, and modulate signaling cascades involving Akt, NF-κB, and MAPKs. nih.govnih.govselleckchem.com However, the upstream sensors and downstream effectors involved in SAC-mediated signaling are not entirely clear. Research is also beginning to explore its role in the metabolism of hydrogen sulfide (B99878) (H₂S), a key signaling molecule, by observing its effects on H₂S-synthesizing enzymes like 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST). mdpi.com A deeper understanding of these pathways could reveal novel therapeutic targets for conditions ranging from neurodegenerative diseases to cancer. researchgate.netnih.govnih.gov
Rational Design and Development of Novel this compound-Based Therapeutics
This compound serves as an excellent prototype for the development of new therapeutic agents. nih.gov Through rational drug design, its structure can be modified to enhance potency, selectivity, and pharmacokinetic properties. Research into side-chain-modified SAC derivatives has already shown significant promise. nih.gov
For example, studies comparing SAC with its analogs, S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), found that these derivatives exhibited more potent neuroprotective effects against endoplasmic reticulum stress-induced neurotoxicity. nih.govnih.govscienceopen.com Conversely, the addition of bulky substituents to the structure resulted in compounds with neurotoxic effects, highlighting the importance of specific structural features for beneficial activity. nih.gov These findings provide a clear basis for the structure-activity relationship (SAR) studies needed to guide the synthesis of next-generation SAC-based drugs. Future work in this area will likely involve computational modeling and medicinal chemistry approaches to design novel analogs with optimized efficacy for specific diseases, such as Parkinson's or Alzheimer's disease. nih.govscienceopen.com
Table 1: Neuroprotective Effects of this compound and its Analogs
This interactive table summarizes the comparative neuroprotective effects of SAC and its derivatives as discussed in the text. Click on the headers to sort the data.
| Compound | Modification | Observed Potency (vs. SAC) | Potential Application |
|---|---|---|---|
| This compound (SAC) | Parent Compound | Baseline | Neurodegenerative Diseases nih.gov |
| S-ethyl-L-cysteine (SEC) | Side-chain modified | More Potent | Neurodegenerative Diseases nih.govnih.gov |
| S-propyl-L-cysteine (SPC) | Side-chain modified | More Potent | Neurodegenerative Diseases nih.govnih.gov |
| SBC, ent-SBC, SCMC, etc. | Bulky substituents | Neurotoxic | Undesirable nih.gov |
Exploration of Synergistic Effects with Other Bioactive Compounds
The therapeutic efficacy of this compound may be significantly enhanced when used in combination with other bioactive compounds. Exploring these synergistic interactions is a key area for future research, potentially leading to more effective combination therapies with lower required doses and fewer side effects.
A study investigating the antioxidant interactions between SAC and six different natural polyphenols demonstrated both synergistic and antagonistic effects depending on the compound and the specific assay used. mdpi.com In DPPH radical scavenging assays, SAC showed a synergistic effect with all six polyphenols tested, with the strongest synergy observed with caffeic acid. mdpi.com However, in ABTS radical cation scavenging assays, all combinations displayed antagonistic effects. mdpi.com These findings underscore the complexity of antioxidant interactions and the need for comprehensive screening to identify beneficial combinations. Future studies should expand this research to include other classes of bioactive molecules and explore synergies in various biological contexts, such as anti-inflammatory or anticancer activity.
Table 2: Antioxidant Interactions between this compound and Various Polyphenols
This interactive table details the observed synergistic and antagonistic effects based on different antioxidant assays. Use the search bar to filter by compound or effect.
| Polyphenol Compound | DPPH Assay Interaction | ABTS Assay Interaction | Reducing Power Assay Interaction |
|---|---|---|---|
| Caffeic acid | Strongest Synergism | Antagonism | Strong Synergism |
| Catechin | Synergism | Antagonism | Synergism |
| 3,4-dihydroxybenzoic acid | Synergism | Antagonism | Antagonism |
| Quercetin | Synergism | Antagonism | Synergism |
| Ferulic acid | Weak Synergism | Strong Antagonism | Antagonism |
| Sinapic acid | Weak Synergism | Strong Antagonism | Synergism |
Data sourced from a study on antioxidant interactions. mdpi.com
Application of Advanced Delivery Systems and Nanotechnology for Enhanced Bioavailability and Targeted Action
A significant challenge in the therapeutic application of natural compounds like this compound is achieving optimal bioavailability and targeted delivery to specific tissues. Nanotechnology offers a promising solution to overcome these limitations. mdpi.com
Researchers have successfully developed novel nanoparticle formulations to enhance the delivery of SAC. For example, this compound chitosan (B1678972) nanoparticles (SC CS NPs) have been formulated to improve brain bioavailability via intranasal administration for potential use in treating ischemic brain conditions. nih.govresearchgate.netrsc.org These mucoadhesive nanoparticles can increase the residence time in the nasal cavity, facilitating direct nose-to-brain transport. nih.gov Similarly, nanoparticles formulated with Poly(D,L-lactide-co-glycolic acid) (PLGA) have been developed to improve the oral bioavailability of SAC. mdpi.com Other advanced delivery systems, such as encapsulating related organosulfur compounds in layered double hydroxides (LDHs), have also been explored, indicating a broad range of potential nanocarriers for SAC. mdpi.com
Future research will focus on optimizing these delivery systems for controlled and sustained release, targeting specific cell types or organs, and combining them with imaging agents to create theranostic platforms for simultaneous diagnosis and therapy.
Table 3: Characteristics of this compound Nanoparticle Formulations
This interactive table compares the physical properties and efficiencies of different nanoparticle systems designed for SAC delivery. Click on the headers to sort.
| Nanoparticle System | Polymer | Average Size (nm) | Drug Loading (%) | Entrapment Efficiency (%) |
|---|---|---|---|---|
| SC CS NPs | Chitosan | 93.21 ± 3.31 | 41.23 ± 1.97 | 82.61 ± 4.93 |
| SC PLGA NPs | PLGA | 134.8 ± 4.61 | 5.13 ± 0.10 | 82.36 ± 4.01 |
Data compiled from studies on chitosan-based researchgate.net and PLGA-based mdpi.com nanoparticles.
Integration of Omics Technologies for Systems-Level Understanding
To move beyond a single-pathway or single-target understanding of this compound's effects, the integration of "omics" technologies is essential. Systems-level approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to SAC.
For instance, integrated transcriptomics and metabolomics have been used to reveal the mechanisms of alliin (B105686), a closely related precursor of SAC, in improving hyperlipidemia. mdpi.com A similar approach for SAC could uncover novel metabolic pathways and gene regulatory networks that it influences. Furthermore, advanced mass spectrometry techniques are being used to track the chemical transformations that lead to the formation of SAC during the processing of garlic. patsnap.com Cysteine-specific chemical proteomics represents a powerful tool to identify the direct protein binding partners of SAC across the entire proteome, offering unbiased target discovery. nih.gov By integrating data from these different omics layers, researchers can construct comprehensive models of SAC's mechanism of action, leading to a better understanding of its therapeutic effects and the identification of predictive biomarkers for its efficacy.
Development of Advanced In Vitro Models and Organ-on-a-Chip Systems
Traditional two-dimensional (2D) cell culture models, while useful, often fail to replicate the complex microenvironment of human tissues. mdpi.com To better predict the in vivo effects of this compound, there is a growing need for more physiologically relevant in vitro systems.
Current research has utilized models such as organotypic hippocampal slice cultures, which preserve some of the three-dimensional structure and connectivity of brain tissue, to study the neuroprotective effects of SAC. nih.govnih.gov However, the development and application of more advanced models like three-dimensional (3D) organoids and microfluidic organ-on-a-chip platforms would represent a significant step forward. These systems can more accurately mimic the architecture, cell-cell interactions, and physiological responses of human organs like the liver, brain, or intestine. Using these advanced models would allow for more accurate investigations into SAC's metabolism, tissue-specific efficacy, and potential toxicity, ultimately accelerating its translation from the laboratory to clinical applications.
Research on Stereoisomeric Activities and Implications
The biological activity of a molecule can be highly dependent on its three-dimensional structure, including its stereochemistry. This compound has a stereoisomer, S-1-propenyl-l-cysteine (S1PC), which is also present in aged garlic extract in similar concentrations. nih.govresearchgate.net For many years, the biological properties of S1PC were largely unexplored. nih.govmdpi.com
Recent studies have begun to reveal that S1PC is not an inert compound but possesses its own distinct biological activities, including immunomodulatory effects and the ability to reduce blood pressure in hypertensive animal models. researchgate.net Importantly, research comparing the effects of SAC, S1PC, and another related compound, S-methyl-L-cysteine (SMC), on major human cytochrome P450 (CYP) enzymes found that all three had minimal inhibitory or activating effects, suggesting a low potential for drug-drug interactions via this mechanism. nih.gov The study of diastereomers is also critical, as seen in the synthesis of alliin (this compound sulfoxide), where different isomers can be produced. researchgate.net
These findings emphasize the importance of studying not just the primary compound of interest but also its isomers. Future research should conduct parallel investigations into the activities of both SAC and S1PC to determine if their effects are distinct, complementary, or synergistic. This will provide a more complete picture of the bioactivity of aged garlic extract and could lead to the discovery of new therapeutic applications for its individual components.
Q & A
Q. What are the standard methods for identifying and characterizing SAC in plant extracts or synthetic preparations?
SAC is typically identified and quantified using high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is employed. Key steps include:
- Sample Preparation : Homogenize plant material (e.g., aged garlic) in aqueous ethanol, followed by filtration and lyophilization .
- HPLC Parameters : Use a C18 column with a mobile phase of water-acetonitrile (95:5, v/v) and a flow rate of 1.0 mL/min. SAC elutes at ~8.2 min .
- NMR Analysis : Assign peaks for the allyl group (δ 5.2–5.8 ppm for vinyl protons) and cysteine backbone (δ 3.8 ppm for α-carbon) .
Q. What in vitro assays are commonly used to evaluate SAC’s antioxidant and neuroprotective effects?
- PC12 Cell Model : Differentiate PC12 cells with nerve growth factor (NGF), then expose to amyloid-β (Aβ) or oxidative stressors. Measure viability via MTT assay and ROS levels using DCFH-DA fluorescence .
- Platelet Aggregation Inhibition : Induce aggregation with ADP/epinephrine in human platelet-rich plasma. SAC’s inhibition is quantified using turbidimetry .
- GSH and Caspase-12 Assays : Use ELISA or fluorometric kits to assess intracellular glutathione and caspase-12 expression post-SAC treatment .
Q. What safety protocols are critical when handling SAC in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1 skin sensitizer) .
- Storage : Keep in airtight containers at 4°C, away from ignition sources. Avoid electrostatic discharge .
- Spill Management : Use inert absorbents (e.g., sand) and dispose of contaminated waste via approved hazardous channels .
Advanced Research Questions
Q. How does SAC modulate neuroprotective pathways in Alzheimer’s disease models?
SAC attenuates endoplasmic reticulum (ER) stress by suppressing caspase-12 activation and inhibiting nuclear factor kappa B (NF-κB) translocation. Key methodologies:
Q. Does SAC interact with cytochrome P450 (CYP) enzymes, and what are the implications for drug co-administration?
SAC (≤1 mM) shows negligible inhibition of major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) in human liver microsomes. However, its metabolite N-acetyl-SAC weakly inhibits CYP2D6 (19% at 1 mM). Experimental Design :
- CYP Activity Assay : Incubate SAC with probe substrates (e.g., midazolam for CYP3A4) and quantify metabolites via LC-MS/MS .
- Clinical Relevance : SAC’s low CYP interaction risk supports its use in long-term therapies without significant drug-drug interactions .
Q. What pharmacokinetic parameters define SAC’s bioavailability in vivo?
- Absorption : Oral bioavailability in rats is ~80%, with peak plasma concentration (Cmax) at 1.5 hours .
- Renal Reabsorption : SAC undergoes extensive tubular reabsorption, evidenced by low urinary excretion (<5%) .
- Analytical Method : Quantify plasma SAC using a mixed-mode LC-ESI-MS/MS method with a lower limit of quantification (LLOQ) of 10 ng/mL .
Q. Table 1: Key Pharmacokinetic Parameters of SAC in Rats
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Oral Bioavailability | 80% | LC-ESI-MS/MS | |
| Tmax | 1.5 h | LC-MS/MS | |
| Renal Excretion | <5% | Radioisotope tracing |
Q. How does SAC mitigate oxidative stress in ischemic injury models?
Q. What synthetic and biosynthetic routes produce SAC?
Q. How are advanced analytical methods validated for SAC quantification in complex matrices?
- HPLC Validation : Assess linearity (R<sup>2</sup> > 0.999), precision (RSD < 2%), and recovery (95–105%) per ICH guidelines .
- LC-MS/MS : Use deuterated SAC (S-allyl-d5-L-cysteine) as an internal standard to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
